Technical Documentation Center

4-Chloro-7-(methylsulfonyl)quinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-7-(methylsulfonyl)quinazoline
  • CAS: 1256955-28-8

Core Science & Biosynthesis

Foundational

Synthesis of 4-Chloro-7-(methylsulfonyl)quinazoline

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-Chloro-7-(methylsulfonyl)quinazoline, a key intermediate in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-Chloro-7-(methylsulfonyl)quinazoline, a key intermediate in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, including several FDA-approved oncology drugs like Gefitinib and Erlotinib that target the Epidermal Growth Factor Receptor (EGFR).[1] The 4-chloro substituent serves as a crucial reactive site for introducing various nucleophiles, while the 7-methylsulfonyl group provides a valuable vector for modulating the molecule's physicochemical properties and biological activity.[1] This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for the synthesis, tailored for researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 4-Chloro-7-(methylsulfonyl)quinazoline (1) , reveals a primary disconnection at the C4-Cl bond. This points to the key precursor, 7-(methylsulfonyl)quinazolin-4(3H)-one (2) . The transformation of the 4-oxo functionality into a chloro group is a standard and highly efficient reaction.

Further disconnection of the quinazolinone ring of intermediate (2) through the Niementowski quinazoline synthesis or related cyclization reactions leads back to a functionalized anthranilic acid derivative, specifically 2-amino-4-(methylsulfonyl)benzoic acid (3) , and a one-carbon source such as formamide. This linear approach, starting from a pre-functionalized aniline, represents the most direct synthetic strategy.

G Target 4-Chloro-7-(methylsulfonyl)quinazoline (1) Intermediate2 7-(Methylsulfonyl)quinazolin-4(3H)-one (2) Target->Intermediate2 C-Cl Formation (Chlorination) Intermediate3 2-Amino-4-(methylsulfonyl)benzoic Acid (3) Intermediate2->Intermediate3 Quinazolinone Ring Formation (Cyclization) C1_Source C1 Source (e.g., Formamide) G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Mechanism DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]Cl DMF->Vilsmeier SOCl2 SOCl₂ SOCl2->Vilsmeier Activated_Intermediate Activated Intermediate Quinazolinone Quinazolin-4-one (Keto-Enol Tautomer) Quinazolinone->Activated_Intermediate Attack on Vilsmeier Reagent Product 4-Chloroquinazoline Activated_Intermediate->Product Nucleophilic Attack Chloride_Ion Cl⁻ Chloride_Ion->Product

Caption: Mechanism of SOCl₂/DMF mediated chlorination of a quinazolinone.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of 7-(Methylsulfonyl)quinazolin-4(3H)-one (2)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(methylsulfonyl)benzoic acid (1.0 eq) with an excess of formamide (15-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid sequentially with cold water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual formamide and impurities. The crude product can be further purified by recrystallization from ethanol or a similar suitable solvent to yield pure 7-(methylsulfonyl)quinazolin-4(3H)-one.

Protocol 2: (1)
  • Reaction Setup: To a round-bottom flask, add 7-(methylsulfonyl)quinazolin-4(3H)-one (1.0 eq) and suspend it in an excess of thionyl chloride (SOCl₂) (10-15 eq).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. The suspension should become a clear solution as the reaction progresses.

  • Work-up: After the reaction is complete (monitored by TLC), carefully remove the excess thionyl chloride under reduced pressure. Caution: SOCl₂ is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

  • Isolation: To the crude residue, add cold saturated sodium bicarbonate solution dropwise to neutralize any remaining acid, which will cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 4-Chloro-7-(methylsulfonyl)quinazoline.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1 4-Chloro-7-(methylsulfonyl)quinazoline1256955-28-8C₉H₇ClN₂O₂S242.68
2 7-(Methylsulfonyl)quinazolin-4(3H)-oneN/AC₉H₈N₂O₃S224.24
3 2-Amino-4-(methylsulfonyl)benzoic acid50641-38-8C₈H₉NO₄S215.23

Data sourced from ChemScene for compound 1.[2]

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Phosphorus Oxychloride (POCl₃): Similar hazards to thionyl chloride. It is corrosive, toxic, and reacts violently with water. Strict safety precautions are mandatory.

  • Formamide: A teratogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of 4-Chloro-7-(methylsulfonyl)quinazoline is a robust and scalable process founded on well-established principles of heterocyclic chemistry. The two-step sequence, involving the cyclization of a pre-functionalized anthranilic acid followed by a high-yielding chlorination, provides an efficient route to this valuable intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this compound for applications in drug discovery and development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

References

  • Sharma, V. K. et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc 2021, ix, 150-176. [Link]

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Jin, Z. Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Tan, Y. et al. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

Exploratory

4-Chloro-7-(methylsulfonyl)quinazoline: A Strategic Scaffold in the Design of Targeted Kinase Inhibitors

Executive Summary In the landscape of modern medicinal chemistry, the development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably mimic the adenine ring of ATP. 4-Chloro-7-(me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably mimic the adenine ring of ATP. 4-Chloro-7-(methylsulfonyl)quinazoline (CAS: 1256955-28-8) has emerged as a highly versatile and reactive building block in this domain. This technical guide explores the physicochemical rationale, synthetic workflows, and mechanistic applications of this compound, providing drug development professionals with a comprehensive blueprint for utilizing this intermediate in the synthesis of targeted therapies for oncology and hyperproliferative disorders.

Pharmacophore Logic & Physicochemical Profiling

The utility of 4-chloro-7-(methylsulfonyl)quinazoline is dictated by the precise electronic and steric contributions of its functional groups. Understanding these properties is critical for predicting reactivity and target engagement.

  • The Quinazoline Core: The bicyclic pyrimidine-fused system is a classic ATP-competitive hinge-binding scaffold. The N1 and N3 atoms act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The 4-Chloro Substituent: The C4 position is inherently electron-deficient due to the electronegativity of the adjacent N1 and N3 atoms. The chloride acts as an exceptional leaving group, priming the molecule for Nucleophilic Aromatic Substitution (SNAr) reactions with various amines.

  • The 7-(Methylsulfonyl) Group: The −SO2​CH3​ moiety serves a dual purpose. Synthetically, it acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, further depleting electron density at C4 and accelerating SNAr kinetics. Pharmacologically, the sulfonyl oxygens act as potent hydrogen bond acceptors that can interact with solvent-exposed regions or specific polar residues (e.g., lysine or threonine) at the edge of the ATP-binding cleft, thereby enhancing inhibitor selectivity and binding affinity, as documented in 1[1].

Quantitative Data Summary

To facilitate cheminformatics and assay planning, the core physicochemical properties of the scaffold are summarized below.

PropertyValueScientific Significance
CAS Number 1256955-28-8Standard identifier for procurement and inventory[2].
Molecular Formula C9​H7​ClN2​O2​S Establishes the baseline mass for LC-MS tracking[2].
Molecular Weight 242.68 g/mol Optimal low-MW fragment, allowing for extensive functionalization without violating Lipinski's Rule of 5[2].
LogP 1.6867Favorable baseline lipophilicity for membrane permeability[2].
TPSA 59.92 ŲIndicates excellent potential for oral bioavailability[2].
Hydrogen Bond Acceptors 4Key for interacting with kinase hinge regions and solvent pockets[2].
Storage Conditions -20°C, sealedPrevents atmospheric moisture from hydrolyzing the highly electrophilic C4 position into an inactive quinazolin-4(3H)-one[2].

Synthetic Methodology: The SNAr Workflow

The primary synthetic application of this compound is the generation of 4-anilinoquinazolines via SNAr. The following self-validating protocol outlines the coupling of 4-chloro-7-(methylsulfonyl)quinazoline with a primary aromatic amine.

SNAr_Workflow SM 4-Chloro-7-(methylsulfonyl)quinazoline Electrophile Cond SNAr Conditions (Dioxane, DIEA, 80-120°C) SM->Cond Nuc Substituted Aniline Nucleophile Nuc->Cond Prod 4-Anilino-7-(methylsulfonyl)quinazoline Target Scaffold Cond->Prod QC LC-MS Monitoring & HPLC Purification Prod->QC

SNAr workflow for synthesizing 4-anilinoquinazoline kinase inhibitors.

Step-by-Step Protocol

Objective: To synthesize a functionalized 4-amino-7-(methylsulfonyl)quinazoline derivative.

  • Reagent Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-7-(methylsulfonyl)quinazoline (1.0 eq) in anhydrous 1,4-dioxane (to yield a 0.1 M solution).

    • Causality: Dioxane is selected for its high boiling point and excellent solubilizing properties for both the rigid quinazoline core and complex amines, a standard established in 3[3].

  • Nucleophile Addition: Add the target substituted aniline (1.1 to 1.2 eq) to the stirring solution.

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIEA) (2.0 eq) dropwise.

    • Causality: As the SNAr reaction proceeds through the Meisenheimer complex, HCl is generated as a byproduct. DIEA acts as a non-nucleophilic proton sponge. Without it, the generated HCl would protonate the unreacted aniline, rendering it non-nucleophilic and prematurely stalling the reaction.

  • Thermal Activation: Seal the vial and heat the mixture to 80–120 °C for 12–48 hours.

    • Causality: Despite the activation of the C4 position, steric hindrance from highly substituted anilines requires significant thermal energy to overcome the activation barrier of the tetrahedral intermediate formation[3].

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass ( m/z 243.0 [M+H]+ ) and the dominant appearance of the product mass[2].

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and purify via semi-preparative HPLC to yield the pure kinase inhibitor[3].

Mechanistic Pathway & Kinase Inhibition

Once the 4-chloro group is successfully displaced, the resulting 4-anilino-7-(methylsulfonyl)quinazoline derivatives act as potent, reversible, ATP-competitive inhibitors. These compounds have demonstrated significant efficacy in blocking hyperproliferative signaling cascades. For instance, derivatives of this scaffold have been explicitly patented for their ability to inhibit1[1], as well as 3[3].

Kinase_Inhibition Inhibitor 7-SO2Me Quinazoline Derivative Target Kinase ATP Pocket (EGFR / PDK1) Inhibitor->Target Competitive Binding Pathway PI3K / AKT Signaling Cascade Target->Pathway Blocked Outcome Tumor Cell Apoptosis Pathway->Outcome Inhibition of Proliferation

Mechanism of action for 7-(methylsulfonyl)quinazoline-derived kinase inhibitors.

By competitively binding to the ATP pocket, the inhibitor prevents the kinase from phosphorylating its downstream substrates. This effectively uncouples the signaling cascade, leading to a cessation of cellular proliferation and the induction of apoptosis in targeted tumor cells.

References

  • ChemScene. "1256955-28-8 | 4-Chloro-7-(methylsulfonyl)quinazoline." ChemScene Product Catalog.
  • US Patent 10,653,701 B2. "Substituted quinazolines for inhibiting kinase activity." Google Patents.
  • WO Patent 2007/117607 A2. "Quinazolines for pdk1 inhibition." Google Patents.

Sources

Foundational

Unlocking the Therapeutic Potential of 4-Chloro-7-(methylsulfonyl)quinazoline: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its ability to form the foundation of numerous clinically successful therapeutic agents.[1] This guide focuses on a specific, yet underexplored, derivative: 4-Chloro-7-(methylsulfonyl)quinazoline. While direct pharmacological data for this compound is not extensively published, its structural features—a reactive 4-chloro group and an electron-withdrawing 7-methylsulfonyl moiety—provide a compelling basis for hypothesizing its potential therapeutic targets. This document serves as an in-depth technical guide for drug discovery professionals, outlining the rationale behind its potential target classes, and providing detailed, field-proven experimental workflows for target identification, validation, and mechanism of action studies. We will deconstruct the molecule's core components to build a logical framework for a comprehensive research and development program.

Deconstruction of a Privileged Scaffold: The Quinazoline Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile and highly adaptable scaffold.[1] Its planarity and rich electronic nature allow for diverse molecular interactions, making it a frequent constituent of compounds with potent pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3]

The Significance of the 4-Chloro Position

The chloro-substituent at the C4 position is of paramount strategic importance. It is not merely a structural component but a reactive handle for synthetic elaboration. The carbon atom at this position is highly electrophilic, making it susceptible to nucleophilic aromatic substitution.[4] This feature is the linchpin for the synthesis of vast libraries of 4-substituted quinazolines, most notably the 4-anilinoquinazoline class, which has yielded several blockbuster anticancer drugs.[5]

The general synthetic route, a nucleophilic substitution, is outlined below:

G cluster_0 Synthesis of 4-Anilinoquinazoline Derivatives start 4-Chloro-7-(methylsulfonyl)quinazoline process Nucleophilic Aromatic Substitution start->process Reacts with reagent Substituted Aniline (R-NH2) reagent->process product 4-Anilino-7-(methylsulfonyl)quinazoline (Potential Kinase Inhibitor) process->product Yields conditions Solvent (e.g., Isopropanol) Heat (Reflux) Optional: Acid/Base Catalyst process->conditions

Caption: Synthetic workflow for creating 4-anilinoquinazolines.

Therefore, 4-Chloro-7-(methylsulfonyl)quinazoline is best viewed not just as a potential drug itself, but as a high-value intermediate for creating a portfolio of targeted agents.

The Influence of the 7-Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) group is a powerful modulator of physicochemical properties.[6] As a strong electron-withdrawing group, it significantly influences the electronic distribution of the quinazoline ring. Its inclusion is a deliberate design choice intended to:

  • Enhance Target Affinity: The sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors, potentially forming strong interactions with amino acid residues in a target protein's binding pocket.[7][8]

  • Improve Pharmacokinetics: This polar group can increase the solubility of the parent molecule, a common challenge in drug development.[7] Furthermore, it can block sites of metabolism, increasing the metabolic stability and half-life of the drug.[7]

  • Modulate Selectivity: The specific placement and electronic influence of the sulfonyl group can fine-tune the binding affinity for a primary target over off-target proteins, leading to a better safety profile.

Hypothesized Therapeutic Target Classes

Based on extensive data from analogous structures, we can logically infer several high-probability target classes for derivatives of 4-Chloro-7-(methylsulfonyl)quinazoline.

Primary Hypothesis: Protein Kinase Inhibition

The most validated and successful targets for 4-anilinoquinazolines are protein kinases, particularly receptor tyrosine kinases (RTKs).[9][10] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[11]

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A well-established target for non-small-cell lung cancer.[11] The 4-anilinoquinazoline scaffold is the classic pharmacophore for ATP-competitive EGFR inhibitors like Gefitinib and Erlotinib.[5][12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[9] Many quinazoline derivatives show potent VEGFR inhibitory activity.[10]

  • p21-Activated Kinase 4 (PAK4): A more recently explored kinase involved in cell migration and invasion.[13] Specific 4-aminoquinazoline derivatives have been designed as selective PAK4 inhibitors.[13]

The mechanism involves the quinazoline derivative binding to the ATP pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cell proliferation and survival.

cluster_pathway Simplified EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds & Activates ADP ADP EGFR->ADP RAS RAS EGFR->RAS Phosphorylates Inhibitor 4-Anilino-7-(methylsulfonyl) quinazoline Derivative Inhibitor->EGFR Blocks ATP Site ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by a quinazoline derivative.

Secondary Target Hypotheses

While kinases are the primary candidates, the versatile quinazoline scaffold has been successfully adapted to target other critical cellular machinery.[14][15]

Potential Target Class Mechanism of Action Relevance Supporting Evidence
PARP Inhibition Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Inhibition leads to synthetic lethality in cancers with existing DNA repair defects (e.g., BRCA mutations).Ovarian, Breast, Prostate CancerSpecific 2-substituted-quinazolinone derivatives have shown high affinity for PARP-1.[14][15]
Tubulin Polymerization Microtubules are essential for cell division (mitosis). Inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.Broad-spectrum AnticancerCertain 4-anilinoquinazolines are known to bind the colchicine site on tubulin, distinct from their kinase inhibitory roles.[5][10]
DHFR Inhibition Dihydrofolate reductase (DHFR) is crucial for the synthesis of nucleotides, the building blocks of DNA. Inhibition starves cancer cells of these essential components.Leukemia, LymphomasThe quinazoline core is a known pharmacophore for DHFR inhibitors, with methotrexate being a classic example.[14]

Experimental Workflows for Target Deconvolution

A structured, multi-pillar approach is required to move from hypothesized targets to validated mechanisms of action. The following protocols represent a robust, self-validating system for interrogating the biological activity of novel compounds derived from 4-Chloro-7-(methylsulfonyl)quinazoline.

Pillar 1: Broad-Spectrum Target Identification

The initial goal is to cast a wide net to identify which protein families interact with the synthesized lead compounds.

Protocol: Kinome-Wide Profiling

This technique assesses the inhibitory activity of a compound against a large panel of purified kinases.

  • Objective: To identify the primary kinase targets and potential off-target kinases.

  • Methodology:

    • Synthesize a lead 4-anilino-7-(methylsulfonyl)quinazoline derivative.

    • Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a panel of 200-400 kinases at a fixed concentration (e.g., 1 µM).

    • The assay typically measures the remaining kinase activity in the presence of the compound, often using a universal ATP-peptide substrate system.

    • Results are reported as percent inhibition.

  • Causality: This unbiased screen provides a global view of the compound's selectivity. A highly selective compound will inhibit only a few kinases, while a multi-targeted inhibitor will show activity against several. This initial data is critical for prioritizing which targets to validate.

cluster_workflow Kinome Profiling Workflow A Synthesized Quinazoline Derivative B Incubate with Kinase Panel (200-400 kinases) A->B C Measure Activity of Each Kinase B->C D Generate Inhibition Profile (Heatmap) C->D E Identify Primary & Off-Targets D->E

Caption: Workflow for identifying kinase targets via kinome profiling.

Pillar 2: In-Cell Target Engagement

Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical validation step.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify direct binding of the compound to the target protein in intact cells.

  • Principle: When a protein binds to a ligand (the drug), its thermal stability increases. CETSA measures this change.

  • Methodology:

    • Culture relevant cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor).

    • Treat one set of cells with the compound and another with a vehicle control (e.g., DMSO).

    • Lyse the cells.

    • Aliquot the lysates and heat them across a temperature gradient (e.g., 40°C to 70°C).

    • Centrifuge the heated samples to pellet the denatured, aggregated proteins.

    • Analyze the supernatant (containing soluble, non-denatured protein) by Western Blot using an antibody specific for the target protein (e.g., anti-EGFR).

  • Trustworthiness: A positive result—where the target protein remains soluble at higher temperatures in the drug-treated sample compared to the control—is strong evidence of direct physical engagement in a physiological context.

Pillar 3: Biophysical & Functional Validation

The final pillar involves quantifying the binding affinity and confirming that this binding event translates into a functional cellular response.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Objective: To precisely measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the drug-target interaction.

  • Methodology:

    • Load a purified solution of the target protein into the ITC sample cell.

    • Load a concentrated solution of the compound into the injection syringe.

    • Perform a series of small, precise injections of the compound into the protein solution.

    • The instrument measures the minute heat changes that occur upon binding.

    • The resulting data is fit to a binding model to calculate the KD.

  • Causality: ITC provides definitive, label-free proof of a direct interaction and quantifies its strength. A low nanomolar KD is often a hallmark of a potent inhibitor.

Protocol: Downstream Signaling Analysis via Western Blot

  • Objective: To confirm that target engagement leads to the inhibition of the intended signaling pathway.

  • Methodology:

    • Treat cancer cells with increasing concentrations of the compound for a set time.

    • Stimulate the pathway if necessary (e.g., add EGF to stimulate the EGFR pathway).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform a Western Blot using antibodies against both the phosphorylated (active) and total forms of the target protein and key downstream effectors (e.g., p-EGFR, EGFR, p-ERK, ERK).

  • Trustworthiness: A dose-dependent decrease in the phosphorylated form of the target and its downstream proteins, without a change in total protein levels, provides functional validation that the compound is working as hypothesized. This self-validating system links target binding directly to a functional cellular outcome.

cluster_workflow Functional Validation Workflow A Treat Cells with Quinazoline Derivative B Stimulate Pathway (e.g., with EGF) A->B C Cell Lysis & Protein Quantification B->C D Western Blot Analysis C->D E Probe with Antibodies: p-Target, Total Target p-Downstream, Total Downstream D->E F Dose-Dependent Decrease in Phosphorylation? E->F G Mechanism Validated F->G Yes H Re-evaluate Hypothesis F->H No

Caption: Workflow for validating the mechanism of action via Western Blot.

Summary and Strategic Outlook

The compound 4-Chloro-7-(methylsulfonyl)quinazoline represents a starting point for a promising drug discovery program. While its direct targets are yet to be elucidated, a robust, evidence-based hypothesis points squarely toward the inhibition of protein kinases as a primary mechanism of action for its derivatives. The reactive 4-chloro position is a gateway to a rich chemical space of potent inhibitors, and the 7-methylsulfonyl group provides a handle for optimizing potency, selectivity, and pharmacokinetic properties.

The path forward involves a disciplined, iterative cycle of chemical synthesis guided by structure-activity relationships, followed by the rigorous biological validation outlined in this guide. By systematically applying these workflows, research teams can efficiently identify and validate the therapeutic targets of novel quinazoline derivatives, ultimately translating a promising chemical scaffold into a targeted therapeutic agent.

References

  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. Retrieved from [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Advances. Retrieved from [Link]

  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Zayed, M. F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. Retrieved from [Link]

  • Pharmacological importance of quinazoline-based drugs. (2024). ResearchGate. Retrieved from [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2023). Annals of Phytomedicine. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances. Retrieved from [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Eman Research Publishing. Retrieved from [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2024). International Journal for Innovative Research in Technology. Retrieved from [Link]

  • Therapeutic Potential of Quinazoline Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Role of 3-(Methylsulfonyl)-1-propanol in Modern Organic Synthesis. (2026). Acme Organics. Retrieved from [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Cureus. Retrieved from [Link]

  • Application of Sulfonyl in Drug Design. (2019). ResearchGate. Retrieved from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry. Retrieved from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie. Retrieved from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

The Discovery and Evolution of Substituted Quinazolines: From Classical Synthesis to Targeted Oncology

Introduction to the Quinazoline Scaffold Substituted quinazolines represent a highly privileged class of bicyclic heterocyclic compounds, characterized by a benzene ring fused to a pyrimidine ring. In medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Quinazoline Scaffold

Substituted quinazolines represent a highly privileged class of bicyclic heterocyclic compounds, characterized by a benzene ring fused to a pyrimidine ring. In medicinal chemistry and drug design, the quinazoline core serves as a versatile pharmacophore capable of presenting multiple hydrogen bond donors and acceptors to biological targets. Over the past century, this scaffold has evolved from a basic chemical building block into the foundation of targeted oncological therapies, most notably as potent inhibitors of receptor tyrosine kinases.

Historical Milestones: From Dyes to Drugs

The first successful synthesis of the quinazoline nucleus was achieved by Peter Griess in 1869 through the reaction of anthranilic acid with cyanogen[1][2]. However, the foundational breakthrough in quinazoline chemistry occurred in 1895 when Polish chemist Stefan Niementowski developed a more robust and accessible thermal condensation method[1]. By reacting anthranilic acid with amides (such as formamide) at elevated temperatures (150–200°C), Niementowski successfully synthesized 4-oxo-3,4-dihydroquinazolines, establishing a one-pot strategy that remains a cornerstone of heterocyclic chemistry[1].

For decades, quinazoline derivatives were primarily explored for their antimalarial (e.g., febrifugine analogs) and antihypertensive properties (e.g., alpha-1 blockers like prazosin). The therapeutic paradigm shifted dramatically in the late 1990s and early 2000s when3 of the Epidermal Growth Factor Receptor (EGFR)[3]. This discovery catalyzed the development of first-generation targeted cancer therapies, such as gefitinib and erlotinib, which revolutionized the clinical management of non-small cell lung cancer (NSCLC)[3].

Mechanistic Biology: EGFR Inhibition by 4-Anilinoquinazolines

The Epidermal Growth Factor Receptor (EGFR/HER1) is a transmembrane receptor tyrosine kinase. Upon extracellular ligand binding, the receptor undergoes homo- or heterodimerization, triggering the autophosphorylation of intracellular tyrosine residues[4]. This activates downstream signaling cascades—such as the MAPK and PI3K/AKT pathways—that drive tumor cell proliferation, differentiation, and migration[4].

4-anilinoquinazolines exert their pharmacological effect by lodging directly into the ATP-binding cleft of the EGFR kinase domain. The mechanism is highly specific: the N1 nitrogen of the quinazoline core acts as a hydrogen bond acceptor, interacting with the backbone amide of Met793 in the kinase hinge region, while the bulky aniline moiety penetrates deep into a hydrophobic pocket at the back of the ATP binding site[4].

G Ligand EGF Ligand Receptor EGFR Receptor Ligand->Receptor Binds Kinase Tyrosine Kinase Domain Receptor->Kinase Activates ATP ATP Binding Kinase->ATP Requires Signaling Downstream Signaling ATP->Signaling Phosphorylates Quinazoline 4-Anilinoquinazoline Quinazoline->Kinase Inhibits Proliferation Cell Proliferation Signaling->Proliferation Drives

Fig 1. EGFR signaling cascade and competitive inhibition by 4-anilinoquinazolines.

Chemical Synthesis: The Niementowski Protocol and Modern Adaptations

The classical Niementowski synthesis, while historically significant, requires harsh thermal conditions and prolonged reaction times (several hours), which often lead to the formation of degradation products and quinazolinone byproducts[1][5]. To optimize yield and align with green chemistry principles, modern drug development relies heavily on Microwave-Assisted Irradiation (MWI) combined with solid supports[2].

Protocol 1: Microwave-Assisted Niementowski Synthesis of 4-Quinazolinones

Causality & Logic: Microwave irradiation ensures uniform superheating of the reaction mixture. This rapid energy transfer accelerates the initial nucleophilic acyl substitution and the subsequent intramolecular cyclodehydration, significantly minimizing the formation of thermodynamic byproducts and reducing reaction times from hours to minutes[1][2].

  • Reactant Preparation: Combine 1 equivalent of the substituted anthranilic acid with an excess (typically 5 equivalents) of formamide. The excess formamide functions simultaneously as the reactant, solvent, and fusion accelerator[2][5].

  • Catalyst Addition: Introduce a catalytic amount of a solid support, such as montmorillonite K-10 or acidic alumina, to facilitate the cyclodehydration step in a solvent-free environment[2][5].

  • Microwave Irradiation: Place the mixture in a dedicated microwave reactor and irradiate at 60 W (maintaining a fixed temperature of approximately 150°C) for 5–10 minutes[2].

  • Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the anthranilic acid starting material is completely consumed[5].

  • Work-up & Purification: Cool the reaction mixture and quench by pouring it into cold water. Collect the precipitated crude 4-oxo-3,4-dihydroquinazoline via filtration. Purify by recrystallization from a suitable solvent (e.g., ethanol) to isolate the pure derivative[5].

G Start Anthranilic Acid + Formamide MWI Microwave (150°C) Start->MWI TLC TLC/LC-MS MWI->TLC Decision Done? TLC->Decision Decision->MWI No Workup Aqueous Quench Decision->Workup Yes Purify Recrystallize Workup->Purify Product Quinazolinone Purify->Product

Fig 2. Optimized microwave-assisted workflow for quinazolinone synthesis.

Structure-Activity Relationship (SAR) and Quantitative Data

The Structure-Activity Relationship (SAR) of 4-anilinoquinazolines is highly defined and dictates their clinical efficacy:

  • N1 and N3 Positions: Essential for anchoring the molecule to the ATP pocket via hydrogen bonding[4][6].

  • C4 Aniline Ring: Bulky substitutions at the meta-position (e.g., 3-chloro-4-fluoroaniline in gefitinib) enhance binding affinity by occupying a deep hydrophobic pocket within the kinase domain[4].

  • C6 and C7 Positions: These positions are highly tolerant to bulky, water-soluble groups (e.g., the morpholine-propoxy group in gefitinib). These groups project outward into the solvent channel, drastically improving the drug's pharmacokinetic profile without disrupting target binding[4].

Table 1: Comparative IC50 Values of Key Quinazoline-based EGFR Inhibitors

CompoundPrimary TargetIC50 (nM)Clinical Application / StatusReference
Gefitinib EGFR (Wild-Type)25.42NSCLC (First-generation, reversible)[6]
Erlotinib EGFR (Wild-Type)33.25NSCLC, Pancreatic Cancer[6]
Afatinib EGFR (L858R/T790M)10.00NSCLC (Second-generation, irreversible)[3]
Lapatinib EGFR / HER29.8 / 10.2HER2+ Breast Cancer (Dual inhibitor)[3]
Compound 7i EGFR17.32Experimental (A549, HT-29 cell lines)[6]

Note: Proteomic profiling has revealed that gefitinib also exhibits high affinity for previously unknown off-targets, such as the serine/threonine kinases RICK and GAK, with IC50 values of ~50 and 90 nM, respectively[7].

Biological Evaluation Protocols

To validate the efficacy of newly synthesized substituted quinazolines, researchers employ a self-validating biological assay system that bridges cell-free enzymatic inhibition with cell-based phenotypic screening[6].

Protocol 2: Cell Viability and Anti-Proliferative Assay (CCK-8)

Causality & Logic: The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8). Cellular dehydrogenases in the mitochondria of living cells bio-reduce WST-8 into an orange formazan dye. Because the amount of formazan generated is directly proportional to the number of living cells, this assay provides a highly sensitive, self-validating colorimetric readout of quinazoline-induced cytotoxicity[6].

  • Cell Seeding: Inoculate selected human tumor cells (e.g., A549 or MCF-7) in the logarithmic growth phase at a density of 1 × 10^4 cells/well into 96-well microplates[6].

  • Incubation: Cultivate the plates in a humidified incubator at 37°C with 5% CO2 for 24 hours to ensure complete cell adherence[6].

  • Drug Treatment: Treat the cells with a serial dilution of the synthesized quinazoline derivative. Ensure the final concentration of the vehicle (DMSO) remains below 0.1% to prevent solvent-induced toxicity artifacts.

  • Reaction Phase: Following 48 hours of drug exposure, add 10 μL of the CCK-8 reagent to each well[6].

  • Detection: Incubate the plates for an additional 1 to 4 hours. Measure the optical absorbance at 450 nm using a microplate reader[6].

  • Data Analysis: Calculate the IC50 value by plotting a dose-response curve (log(inhibitor concentration) vs. normalized response) utilizing non-linear regression analysis.

Future Perspectives: Overcoming Resistance

While first-generation 4-anilinoquinazolines are highly effective, clinical resistance inevitably emerges, most frequently driven by the T790M "gatekeeper" mutation[3]. This mutation sterically hinders drug binding and restores the receptor's affinity for ATP, outcompeting reversible inhibitors. Second-generation quinazolines (e.g., afatinib) overcome this by forming an irreversible covalent bond with specific cysteine residues (Cys773 or Cys797) in the EGFR kinase domain[3]. As tumors continue to evolve (e.g., the C797S mutation), the future of quinazoline drug design lies in the development of fourth-generation allosteric inhibitors and multi-kinase targeting hybrids[3][4].

References

  • Title: Troubleshooting guide for the synthesis of quinazoline derivatives Source: BenchChem URL
  • Title: Niementowski quinazoline synthesis Source: Grokipedia URL
  • Source: National Institutes of Health (NIH)
  • Title: Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents Source: Taylor & Francis Online URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Cellular Targets of Gefitinib | Cancer Research Source: AACR Journals URL

Sources

Foundational

In Silico Modeling of 4-Chloro-7-(methylsulfonyl)quinazoline: A Privileged Scaffold for Targeted Kinase Inhibitors

The Mechanistic Imperative of the 7-Methylsulfonyl Quinazoline Scaffold The quinazoline core is a cornerstone of modern targeted oncology, serving as the primary pharmacophore for numerous FDA-approved tyrosine kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative of the 7-Methylsulfonyl Quinazoline Scaffold

The quinazoline core is a cornerstone of modern targeted oncology, serving as the primary pharmacophore for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib [1]. However, the evolution of drug resistance necessitates the continuous development of novel derivatives. Within this landscape, 4-Chloro-7-(methylsulfonyl)quinazoline (CAS 1256955-28-8) has emerged as a highly privileged synthetic intermediate [2].

As an application scientist, I approach this molecule not merely as a static structure, but as a dynamic system of electronic and steric variables. The strategic placement of the methylsulfonyl ( −SO2​CH3​ ) group at the C7 position serves a dual purpose: it acts as a powerful electron-withdrawing group (EWG) that primes the C4 position for nucleophilic aromatic substitution (S N​ Ar), and it fundamentally alters the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).

Quantum Mechanical Profiling & S N​ Ar Reactivity

To understand the synthetic utility of this scaffold, we must examine the causality of its electronic distribution. The S N​ Ar reaction at the C4 position with various anilines or amines is the critical step in generating 4-aminoquinazoline libraries.

Using Density Functional Theory (DFT), we observe that the 7-methylsulfonyl group exerts a profound inductive and resonance-withdrawing effect. This significantly depletes the electron density at the C4 carbon, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO energy directly correlates with increased electrophilicity, thereby accelerating S N​ Ar kinetics and allowing for milder reaction conditions, which is crucial when coupling sterically hindered or electronically deactivated nucleophiles.

SNAr_Mechanism A 4-Chloro-7-(methylsulfonyl)quinazoline (Core Scaffold) B 7-SO2Me Group (Electron Withdrawing) A->B C LUMO Energy Lowering (Increased Electrophilicity at C4) B->C D Nucleophilic Attack (SNAr) by Anilines/Amines C->D E 4-Amino-7-(methylsulfonyl)quinazoline (Target Kinase Inhibitor) D->E

Fig 1: Electronic causality of the 7-methylsulfonyl group accelerating S_NAr reactivity at C4.

Pharmacophore Modeling and Target Engagement

Once the S N​ Ar reaction yields a 4-amino-7-(methylsulfonyl)quinazoline derivative, the molecule must be evaluated for target engagement. In silico modeling against kinases (e.g., EGFR, CDK2, or PI3K) reveals a highly conserved binding modality [3].

The quinazoline N1 and N3 atoms act as critical hydrogen bond acceptors, anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR). The 4-anilino substituent projects deeply into the hydrophobic pocket II, dictating kinase selectivity. Crucially, the 7-methylsulfonyl group projects outward toward the solvent-exposed interface. This orientation is not accidental; the highly polar −SO2​CH3​ group interacts with solvent water molecules or specific solvent-front residues (like Lys745), providing an enthalpic boost to binding while simultaneously preventing the molecule from burying excessive lipophilic surface area.

Pharmacophore_Model Center Quinazoline Core Hinge Hinge Region (Met793) Hydrogen Bonding (N1/N3) Center->Hinge Anchors scaffold Hydrophobic Hydrophobic Pocket II 4-Anilino Substituent Center->Hydrophobic Dictates selectivity Solvent Solvent Interface 7-Methylsulfonyl Group Center->Solvent Enhances solubility

Fig 2: 3D Pharmacophore mapping of 4-amino-7-(methylsulfonyl)quinazolines in the ATP pocket.

ADMET & Physicochemical Modulation

The transition from a hit compound to a viable lead requires rigorous optimization of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The incorporation of the 7-methylsulfonyl group is a classic medicinal chemistry tactic to modulate these parameters [4].

Unsubstituted quinazolines often suffer from poor aqueous solubility and rapid Phase I metabolism (specifically CYP450-mediated aromatic oxidation at the C6 and C7 positions). By installing a methylsulfonyl group at C7, we achieve a dual benefit: we physically block the primary site of metabolic liability, and we drastically increase the Topological Polar Surface Area (TPSA), which enhances aqueous solubility without violating Lipinski's Rule of Five.

Quantitative ADMET Projections

The following table summarizes the in silico physicochemical data derived from standard predictive models, highlighting the stark contrast between the unsubstituted intermediate and the 7-methylsulfonyl variant.

Property4-Chloroquinazoline (Base)4-Chloro-7-(methylsulfonyl)quinazolinePharmacological Implication
LogP (Predicted) 2.151.68Decreased lipophilicity; reduced off-target toxicity and aggregation.
TPSA (Ų) 25.7859.92Enhanced aqueous solubility; optimized for oral bioavailability.
LUMO Energy (eV) -1.82-2.45Increased electrophilicity at C4; faster, higher-yielding S N​ Ar kinetics.
Metabolic Liability High (C7 oxidation)Low (C7 sterically blocked)Prevention of CYP450-mediated aromatic oxidation; increased half-life.

Self-Validating In Silico Protocol

To translate these theoretical advantages into actionable drug discovery, I have designed a self-validating computational workflow. This protocol ensures that every virtual hit generated from the 4-Chloro-7-(methylsulfonyl)quinazoline scaffold is both synthetically viable and thermodynamically stable.

Step-by-Step Methodology

Step 1: Quantum Mechanical (QM) Scaffold Optimization

  • Action: Optimize the 3D geometry of 4-Chloro-7-(methylsulfonyl)quinazoline using DFT at the B3LYP/6-31G(d,p) level. Calculate the Molecular Electrostatic Potential (MEP) and FMO energies.

  • Causality: Establishes baseline partial charges. If the calculated LUMO is not localized over the C4-pyrimidine sector, the S N​ Ar reaction will fail at the bench. This step validates the synthetic feasibility before any virtual screening occurs.

Step 2: Combinatorial Virtual Library Generation

  • Action: Utilize RDKit to apply a reaction SMARTS transformation, virtually reacting the C4-chloro position with a curated library of 5,000 primary anilines and aliphatic amines.

  • Causality: Restricting the virtual library to products derived from a validated S N​ Ar reaction ensures 100% synthetic accessibility, eliminating the "unmakable molecule" trap common in generative AI drug design.

Step 3: Protein Preparation & Grid Generation

  • Action: Import the target kinase crystal structure (e.g., EGFR T790M, PDB: 3W2O). Assign protonation states at pH 7.4 using tools like Schrödinger's Epik. Generate a receptor grid centered on the ATP-binding hinge region.

  • Causality: Kinase hinge residues are highly sensitive to tautomeric states. Incorrect protonation of the quinazoline N1/N3 or the hinge methionine will yield false-negative docking scores.

  • Self-Validation: Re-dock the native co-crystallized ligand. An RMSD of < 1.5 Å against the crystal pose validates the grid integrity.

Step 4: High-Throughput Molecular Docking (Glide XP)

  • Action: Dock the enumerated library using Extra Precision (XP) scoring. Enforce a mandatory hydrogen bond constraint between the quinazoline N1 atom and the hinge region.

  • Causality: Eliminates decoy poses. The scoring function must be configured to reward the solvation of the 7-SO 2​ Me group. Poses that bury this highly polar group in the hydrophobic pocket are artificially penalized, reflecting true biological behavior.

Step 5: Molecular Dynamics (MD) & MM-GBSA Free Energy Calculation

  • Action: Subject the top 50 docked complexes to 100 ns MD simulations in explicit solvent (GROMACS or Desmond). Extract trajectory frames to calculate binding free energy ( ΔGbind​ ) via MM-GBSA.

  • Causality: Docking scores are static and often overestimate polar interactions. MD allows the 7-methylsulfonyl group to dynamically recruit bridging water molecules at the solvent front, providing a thermodynamically rigorous, time-averaged binding affinity.

InSilico_Workflow Prep Ligand/Protein Prep (Self-Validating RMSD) QM QM Profiling (DFT) (LUMO Verification) Prep->QM Docking HTS Molecular Docking (Hinge Constraint) Prep->Docking QM->Docking MD MD Simulations (100ns Explicit Solvent) Docking->MD MMPBSA MM-GBSA Free Energy Calculation MD->MMPBSA

Fig 3: Self-validating in silico workflow for screening 7-methylsulfonyl quinazoline derivatives.

References

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–present) Source: Pharmaceuticals (Basel), 2023; 16(4): 534. URL: [Link]

  • Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: Journal of Medicinal Chemistry, 2017. URL: [Link]

  • Title: Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway Source: Molecules, 2022; 27(18): 6067. URL: [Link]

Exploratory

Technical Whitepaper: Solubility Profile and Kinetic Stability of 4-Chloro-7-(methylsulfonyl)quinazoline

Executive Summary In pharmaceutical development and medicinal chemistry, 4-Chloro-7-(methylsulfonyl)quinazoline (CAS: 1256955-28-8) serves as a critical, highly reactive electrophilic intermediate[1]. It is predominantly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and medicinal chemistry, 4-Chloro-7-(methylsulfonyl)quinazoline (CAS: 1256955-28-8) serves as a critical, highly reactive electrophilic intermediate[1]. It is predominantly utilized in the synthesis of targeted kinase inhibitors via nucleophilic aromatic substitution ( SN​Ar ) reactions with various anilines and amines.

Understanding the solubility profile of this compound is uniquely challenging. Unlike stable active pharmaceutical ingredients (APIs) where thermodynamic solubility can be measured at equilibrium, 4-chloroquinazolines possess a severe hydrolysis liability in aqueous media[2]. Consequently, this whitepaper delineates the structural determinants of its solubility, the causality behind its solvent incompatibilities, and a self-validating kinetic methodology for assessing its solubility without confounding degradation artifacts.

Physicochemical Properties & Structural Determinants

The solubility behavior of 4-Chloro-7-(methylsulfonyl)quinazoline is dictated by three primary structural features:

  • The Quinazoline Core: The planar, aromatic bicyclic system promotes strong π−π stacking in the solid state. This results in a high crystal lattice energy, which inherently resists dissolution in highly polar protic solvents like water[3].

  • The 7-Methylsulfonyl Group ( −SO2​CH3​ ): This moiety acts as a strong electron-withdrawing group (EWG) and a hydrogen-bond acceptor. While it increases the overall dipole moment of the molecule—favoring dissolution in polar aprotic solvents—it lacks an ionizable center at physiological pH, offering no pH-dependent solubility enhancement in aqueous buffers.

  • The 4-Chloro Substituent: The highly electron-deficient C4​ position makes the molecule exceptionally reactive toward nucleophiles, fundamentally altering how its "aqueous solubility" must be handled in a laboratory setting[4].

Table 1: Physicochemical Properties
PropertyValueSource / Note
IUPAC Name 4-Chloro-7-(methylsulfonyl)quinazolineStandard Nomenclature
CAS Number 1256955-28-8[1],[5]
Molecular Formula C9​H7​ClN2​O2​S [1]
Molecular Weight 242.68 g/mol [1]
Predicted Density 1.482 ± 0.06 g/cm³[1]
Appearance Off-white solid[5]

The Hydrolysis Liability: Kinetic vs. Thermodynamic Solubility

A common pitfall in early-stage drug discovery is attempting to measure the thermodynamic solubility of reactive intermediates. Thermodynamic assays require agitating the solid compound in an aqueous buffer for 24 to 72 hours to reach equilibrium.

However, 4-chloroquinazolines are highly unstable toward water and bases[2]. In aqueous media, water acts as a nucleophile, attacking the C4​ position. This forms a tetrahedral intermediate that quickly eliminates the chloride ion, yielding the highly insoluble degradant 7-(methylsulfonyl)quinazolin-4(3H)-one [3][4]. Therefore, any long-term aqueous solubility assay will falsely report the solubility of the degradant rather than the parent intermediate.

G A 4-Chloro-7-(methylsulfonyl) quinazoline B Aqueous Media (H2O / OH-) A->B Nucleophilic Attack C Tetrahedral Intermediate B->C Addition D 7-(methylsulfonyl)quinazolin- 4(3H)-one C->D Chloride Elimination

Hydrolysis degradation pathway of 4-chloroquinazolines in aqueous media.

Solvent-Specific Solubility Profiles

Because of its structural features and reactivity, the solvent selection for handling 4-Chloro-7-(methylsulfonyl)quinazoline must be strictly controlled.

Table 2: Empirical Solvent Compatibility & Solubility Profile
Solvent ClassExamplesSolubility RangeCausality & Application Notes
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)High dipole moments disrupt the crystal lattice without acting as nucleophiles. Ideal for stock solutions and SN​Ar reaction media.
Halogenated DCM, ChloroformGood (>30 mg/mL)Excellent for anhydrous liquid-liquid extractions. Microextractions must be performed rapidly to avoid hydrolysis[2].
Polar Protic Methanol, EthanolModerate (5-10 mg/mL)Usable at room temperature, but prolonged heating causes solvolysis (formation of 4-alkoxyquinazolines).
Non-Polar Hexane, HeptanePoor (<1 mg/mL)The high polarity of the methylsulfonyl group prevents dissolution. Ideal as anti-solvents for recrystallization.
Aqueous Buffers pH 1.2 to 7.4Unstable Rapid hydrolysis precludes accurate measurement. Must be assessed via kinetic assays[4].

Experimental Methodology: Kinetic Aqueous Solubility Assessment

To accurately determine the aqueous solubility limit of this compound before it degrades, a Kinetic Solubility Assay utilizing HPLC-UV must be employed[6]. This protocol is designed as a self-validating system: by using HPLC, you chromatographically separate the parent compound from the quinazolin-4-one degradant, ensuring that the solubility reading reflects the intact intermediate.

Step-by-Step Protocol
  • Stock Preparation (Anhydrous): Dissolve the solid 4-Chloro-7-(methylsulfonyl)quinazoline in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the C4​ -chloride during storage[4].

  • Buffer Spiking: Spike the DMSO stock into the target aqueous buffers (e.g., pH 1.2, 4.0, 7.4) in a 96-well plate to achieve a final DMSO concentration of 1% (v/v).

    • Causality: Maintaining a low, standardized co-solvent concentration (1%) minimizes artificial solubility enhancement while ensuring the compound is successfully introduced into the aqueous phase[6].

  • Incubation: Incubate the plates at 25°C for exactly 1 to 2 hours with gentle orbital shaking.

    • Causality: A short incubation time is critical to capture the kinetic solubility limit before significant hydrolysis occurs[2].

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE filter plate.

    • Causality: Filtration removes solid particulates that would otherwise dissolve in the HPLC mobile phase and artificially inflate the solubility measurement[6].

  • HPLC-UV Analysis: Inject the filtrate onto a reversed-phase C18 column. Quantify the peak area of the parent compound against a standard calibration curve prepared in DMSO.

    • Causality: HPLC-UV distinguishes between the intact 4-chloroquinazoline and the hydrolyzed quinazolin-4-one, validating whether a drop in concentration is due to precipitation (true insolubility) or chemical degradation[6].

G S1 Prepare 10 mM Stock (Anhydrous DMSO) S2 Spike into Aqueous Buffer (pH 1.2, 4.0, 7.4) S1->S2 S3 Incubate 1-2h at 25°C (Minimize Hydrolysis Time) S2->S3 S4 Filter via 0.22 µm PTFE (Remove Particulates) S3->S4 S5 HPLC-UV Analysis (Quantify Parent & Degradant) S4->S5

High-throughput kinetic solubility and stability workflow using HPLC-UV.

References

  • 4-Chloro-7-(methylsulfonyl)quinazoline CAS#: 1256955-28-8 . ChemicalBook. 1

  • CAS 1256955-28-8 | 4-Chloro-7-(Methylsulfonyl)Quinazoline . RLavie. 5

  • Synthesis of 4-Butylsulfanylquinazoline (Technical Support Center) . Benchchem. 4

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry (ACS Publications). 6

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? . ResearchGate.2

  • Quinazoline (Hydrolysis Mechanisms) . Wikipedia.3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-7-(methylsulfonyl)quinazoline

Introduction: A Privileged Scaffold in Modern Drug Discovery The quinazoline core is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The quinazoline core is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] Within this class, 4-chloro-7-(methylsulfonyl)quinazoline stands out as a highly valuable and versatile intermediate for the synthesis of targeted therapeutics.

The strategic placement of substituents on the quinazoline ring dictates its reactivity and utility. The chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[7][8][9] This reactivity is significantly enhanced by two key features: the electron-withdrawing effect of the nitrogen atoms within the pyrimidine ring and the potent activating effect of the methylsulfonyl (-SO₂CH₃) group at the C7 position. This sulfone group, through its strong electron-withdrawing nature, stabilizes the negatively charged intermediate formed during the SNAr reaction, thereby facilitating the displacement of the C4-chloride.[10][11][12]

This guide provides an in-depth exploration of the SNAr reactions of 4-chloro-7-(methylsulfonyl)quinazoline, offering mechanistic insights, field-proven protocols, and troubleshooting advice for researchers engaged in the synthesis of novel quinazoline-based compounds.

The Mechanism: Understanding the SNAr Reaction on the Quinazoline Core

The substitution of the C4-chloro group proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon of the quinazoline ring. This is typically the rate-determining step. The aromaticity of the pyrimidine ring is temporarily broken, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the heterocyclic ring and, importantly, is further stabilized by the strongly electron-withdrawing 7-methylsulfonyl group. This stabilization lowers the activation energy of the initial attack, making the reaction more favorable.

  • Elimination & Aromatization: The complex collapses by expelling the chloride leaving group, restoring the aromaticity of the system and yielding the final substituted product.

The C4 position is significantly more reactive towards nucleophiles than the C2 position. This regioselectivity is well-documented and is attributed to the greater electron deficiency at C4, making it the preferred site of attack.[1][13]

SNAr_Mechanism General S_N_Ar Mechanism on 4-Chloroquinazoline Quinazoline 4-Chloro-7-(methylsulfonyl)quinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer + Nu⁻ (Rate-Determining Step) Product 4-Substituted-7-(methylsulfonyl)quinazoline Meisenheimer->Product - Cl⁻ (Fast) Chloride Cl⁻

General SNAr Mechanism on 4-Chloroquinazoline

Core Application Notes: Causality Behind Experimental Choices

The success of a nucleophilic substitution on 4-chloro-7-(methylsulfonyl)quinazoline hinges on the judicious selection of reaction parameters.

  • Nucleophile Selection: A wide array of nucleophiles can be employed.

    • Amines (N-Nucleophiles): Primary and secondary aliphatic or aromatic amines are the most common nucleophiles, leading to the synthesis of 4-aminoquinazoline derivatives, a class that includes numerous kinase inhibitors.[8][9][14][15] Electron-rich amines react more readily, while electron-poor anilines may require more forcing conditions.[9][16]

    • Thiols (S-Nucleophiles): Thiolates, generated in situ from thiols and a base, are potent nucleophiles that react efficiently to form 4-thioether linkages.[17][18]

    • Alcohols (O-Nucleophiles): Alkoxides, generated from alcohols with a strong base like sodium hydride (NaH), are required to form 4-alkoxyquinazolines, as alcohols themselves are generally not nucleophilic enough for this reaction.[10][11]

  • Solvent System: The solvent plays a critical role in solvating the reactants and stabilizing the charged intermediate.

    • Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are frequently used. They are effective at dissolving the reactants and the polar intermediate without interfering with the nucleophile.[1][16]

    • Polar Protic Solvents: Alcohols like ethanol or isopropanol are also common, particularly for reactions with amine nucleophiles.[19] In some cases, the alcohol can act as both the solvent and the nucleophile, though this typically requires high temperatures.

  • Base: The substitution reaction generates one equivalent of hydrochloric acid (HCl). A base is essential to neutralize this acid, which would otherwise protonate and deactivate the amine nucleophile.

    • Organic Bases: Tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are widely used. They are non-nucleophilic and effectively scavenge the generated acid.[1][19]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used, particularly in polar aprotic solvents like DMF or ACN.[20]

  • Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature.

    • Conventional Heating: Reactions are typically conducted between 80 °C and reflux temperature of the solvent.[1][19] Electron-poor or sterically hindered nucleophiles often require prolonged heating.

    • Microwave Irradiation: Microwave-assisted synthesis has become a powerful tool to accelerate these reactions, significantly reducing reaction times from hours to minutes and often improving yields, especially for less reactive partners.[8][9][16]

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: Synthesis of a 4-Anilino-7-(methylsulfonyl)quinazoline Derivative

This protocol describes a typical reaction with a substituted aniline, a common step in the synthesis of kinase inhibitors.

Protocol1_Workflow Setup 1. Reaction Setup - Combine reactants in solvent - Add base Reaction 2. Reaction - Heat under reflux or microwave - Monitor by TLC/LC-MS Setup->Reaction Workup 3. Aqueous Work-up - Cool and dilute with water - Precipitate product Reaction->Workup Isolation 4. Isolation - Filter the solid product Workup->Isolation Purification 5. Purification - Wash with solvent - Recrystallize or chromatograph Isolation->Purification Characterization 6. Characterization - NMR, MS, m.p. Purification->Characterization

Sources

Application

Application Note: Synthesis of 4-Aminoquinazoline Derivatives via SNAr of 4-Chloroquinazolines

Introduction and Biological Significance The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the field of targeted oncology. It serves as the core structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Significance

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the field of targeted oncology. It serves as the core structural motif for numerous competitive ATP-site inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER2 receptor tyrosine kinases[1]. FDA-approved therapeutics such as gefitinib, erlotinib, afatinib, and lapatinib all rely on this heterocyclic core to inhibit cellular proliferation in non-small cell lung cancer (NSCLC) and breast cancer[1][2].

The most robust and widely utilized synthetic route to access these derivatives is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinazoline precursors with various primary and secondary amines (anilines, aliphatic amines, or heterocyclic amines)[3][4].

Mechanistic Rationale and Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why certain reaction conditions succeed while others fail. The SNAr reaction at the C4 position of the quinazoline ring is not a simple displacement; it is an addition-elimination process governed by strict electronic and solvent parameters.

  • The Alpha-Nitrogen Effect: The C4 position of the quinazoline ring is highly electrophilic. This is driven by the electron-withdrawing nature of the two nitrogen atoms (N1 and N3) in the pyrimidine ring, which creates a partial positive charge at C4, priming it for nucleophilic attack[2].

  • Electrophilic Solvation (The Solvent Effect): A common pitfall is attempting this reaction in standard aprotic solvents (e.g., dichloromethane or acetonitrile) without additives, which often leads to stalled reactions[3]. Kinetic studies demonstrate that protic solvents (like n-butanol or isopropanol) or mildly acidic conditions actively accelerate the reaction. This occurs via electrophilic solvation—the protic environment protonates the quinazoline nitrogen, drastically increasing the electrophilicity of the C4 carbon and stabilizing the anionic Meisenheimer complex intermediate[3][5].

  • Stepwise Mechanism: The reaction proceeds via a stepwise mechanism (stwSNAr) where the initial nucleophilic attack to form the Meisenheimer complex is typically the rate-determining step (RDS), followed by the rapid departure of the chloride leaving group[5].

Mechanistic Workflow Diagram

SNAr_Workflow A 4-Chloroquinazoline (Electrophile) B Amine Nucleophile (Anilines/Aliphatics) C Protic Solvent / Acidic Media (Electrophilic Solvation) D Meisenheimer Complex (Addition Intermediate) C->D Nucleophilic Attack (RDS) E Leaving Group Departure (-HCl) D->E Rearrangement F 4-Aminoquinazoline Derivative (Target Product) E->F Product Formation AB AB AB->C

Caption: SNAr mechanism workflow for 4-aminoquinazoline synthesis via electrophilic solvation.

Optimization of Reaction Conditions

Quantitative data from various synthetic approaches highlights the superiority of protic solvents and the drastic efficiency improvements offered by microwave irradiation. Below is a comparative summary of validated reaction conditions.

MethodologySolventTemperatureReaction TimeTypical YieldMechanistic Notes
Classical Thermal [3]n-ButanolReflux (118 °C)1.5 - 12 h60 - 75%Standard baseline; protic solvent provides auto-catalytic electrophilic solvation.
Microwave-Assisted [4]2-Propanol60W MW (approx. 80 °C)20 min80 - 95%Ideal for sterically hindered or heterocyclic amines; minimizes thermal degradation.
Base-Mediated [6]THF / WaterRT to 70 °C12 - 24 h50 - 80%Utilizes DIPEA or Et₃N to neutralize HCl; required if the nucleophile is acid-sensitive.

Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and specific workup steps are integrated to ensure high-purity isolation of the 4-aminoquinazoline derivatives.

Protocol A: Classical Thermal Synthesis (n-Butanol)

This method is highly scalable and requires no specialized equipment, relying on the high boiling point and protic nature of n-butanol to drive the reaction[3].

Reagents:

  • 4-Chloroquinazoline derivative (1.0 mmol)

  • Aniline or aliphatic amine (3.0 mmol)

  • n-Butanol (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroquinazoline (164.6 mg, 1.0 mmol) in 5.0 mL of anhydrous n-butanol[3].

  • Addition: Add the amine nucleophile (e.g., aniline, 279.4 mg, 3.0 mmol) to the solution at room temperature[3].

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) using an oil bath. Maintain stirring for 1.5 to 12 hours[3]. Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexanes 1:2). The highly UV-active 4-chloroquinazoline spot should completely disappear.

  • Concentration: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the n-butanol[3].

  • Purification: Purify the crude residue via silica gel column chromatography using an eluent gradient (e.g., Ethyl Acetate:Chloroform 2:1) to afford the pure 4-anilinoquinazoline[3].

Protocol B: Microwave-Assisted Synthesis (2-Propanol)

Microwave irradiation drastically reduces reaction times and limits the formation of side products, making it the method of choice for unreactive or heterocyclic amines[4].

Reagents:

  • 4-Chloroquinazoline derivative (3.0 mmol)

  • Aryl heterocyclic amine (3.0 mmol)

  • 2-Propanol (30 mL)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe reaction vial, combine 4-chloroquinazoline (3.0 mmol) and the target amine (3.0 mmol) in 30 mL of 2-propanol[4].

  • Pre-stirring: Stir the mixture at room temperature for 3 minutes to ensure complete homogenization[4].

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at 60W for exactly 20 minutes[4]. Note: Ensure the microwave is equipped with a pressure/temperature sensor to prevent solvent bumping.

  • Workup: Cool the vial to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Wash the resulting crude residue with cold distilled water to remove unreacted amine hydrochlorides. Filter the solid and purify via silica gel column chromatography (Petroleum Ether:Ethyl Acetate 5:1 v/v)[4].

Troubleshooting and Process Causality

Even with optimized protocols, researchers may encounter specific chemical hurdles. Understanding the structural causality behind these issues is key to resolving them.

  • Issue: Incomplete Conversion / Stalled Reaction

    • Cause: Steric hindrance from ortho-substituents on the aniline nucleophile, or the use of an electron-deficient (deactivated) amine[6].

    • Solution: Transition from thermal to microwave conditions to overcome the activation energy barrier[4]. Alternatively, add a catalytic amount of HCl to artificially induce electrophilic solvation and activate the C4 position.

  • Issue: Formation of 4-Quinazolinone Byproducts

    • Cause: 4-Chloroquinazolines are highly sensitive to moisture and will rapidly hydrolyze back to their 4-quinazolinone precursors in the presence of adventitious water[6].

    • Solution: Store 4-chloroquinazoline intermediates under an inert argon atmosphere. Ensure all solvents used in the SNAr step are strictly anhydrous.

  • Issue: Difficulty in Product Isolation

    • Cause: Presence of unreacted 4-chloroquinazoline co-eluting with the product[6].

    • Solution: Ensure the amine is used in slight excess (1.2 to 3.0 equivalents) to drive the reaction to absolute completion[3]. Unreacted electrophile can sometimes be quenched by washing the organic layer with a dilute aqueous base during workup[6].

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors Source: J-Stage URL:[Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines Source: PMC (National Institutes of Health) URL:[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:[Link]

  • Recent advances in selective functionalization of the quinazoline scaffold Source: Società Chimica Italiana URL:[Link]

Sources

Method

Microwave-assisted synthesis of 4-anilinoquinazolines

An in-depth technical guide for the microwave-assisted synthesis of 4-anilinoquinazolines, designed for researchers and drug development professionals. Introduction & Biological Significance 4-Anilinoquinazolines represe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the microwave-assisted synthesis of 4-anilinoquinazolines, designed for researchers and drug development professionals.

Introduction & Biological Significance

4-Anilinoquinazolines represent a privileged heterocyclic scaffold in modern drug discovery, most notably recognized for their role as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (1[1]). By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these compounds block autophosphorylation and halt downstream signaling cascades (such as MAPK and AKT) that are responsible for tumor cell proliferation and survival (2[2]).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires Downstream Downstream Signaling (Proliferation, Survival) ATP->Downstream Phosphorylation Inhibitor 4-Anilinoquinazoline (Inhibitor) Inhibitor->EGFR Binds ATP Pocket Inhibitor->ATP Blocks (Competitive) Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Inhibition leads to

Caption: Logical relationship of EGFR signaling inhibition by 4-anilinoquinazolines.

Mechanistic Rationale: Why Microwave-Assisted Organic Synthesis (MAOS)?

The conventional synthesis of 4-anilinoquinazolines relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between a 4-chloroquinazoline and an aniline derivative. The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms. However, classical methods require refluxing in solvents like 2-propanol for 12 to 24 hours, which often leads to product degradation, complex workups, and low yields—especially when using sterically hindered or electron-deficient anilines (3[3]).

MAOS fundamentally alters the reaction kinetics through dielectric heating. Instead of relying on thermal conduction from the vessel walls, microwave irradiation directly couples with polar molecules (such as the solvent and the charged SNAr transition state) (4[4]). This alignment with the oscillating electromagnetic field generates intense, localized superheating that rapidly overcomes the activation energy barrier, reducing reaction times to mere minutes while significantly enhancing purity and yield (5[5]).

Quantitative Data: Classical vs. Microwave Synthesis

The following table summarizes the kinetic and operational advantages of transitioning from classical thermal heating to MAOS for 4-anilinoquinazoline synthesis.

ParameterClassical HeatingMicrowave Irradiation (MAOS)
Energy Transfer Convection / Conduction (Wall heating)Dielectric Heating (Direct molecular coupling)
Reaction Time 12 – 24 hours5 – 20 minutes
Temperature 80 °C (Reflux limit of 2-propanol)80 – 125 °C (Pressurized/Controlled)
Typical Yield 35% – 65%85% – 98%
Solvent Requirement High volumes (often toxic)Minimal (Green solvents: 2-Propanol, THF/H2O)
Substrate Scope Poor for electron-deficient anilinesExcellent across diverse steric/electronic profiles

Experimental Protocol: Self-Validating N-Arylation

This protocol outlines the step-by-step methodology for the microwave-assisted N-arylation of 4-chloroquinazolines. Every step is designed with built-in causality and validation checks to ensure reproducibility.

MW_Workflow Start 4-Chloroquinazoline + Aniline Derivative Solvent Green Solvent (e.g., 2-Propanol) Start->Solvent MW Microwave Irradiation (60-100W, 80-125°C, 5-20 min) Solvent->MW Dielectric Dielectric Heating & Rapid SNAr MW->Dielectric Induces Workup Cooling & Precipitation Dielectric->Workup Completes Reaction Product 4-Anilinoquinazoline (High Yield, >85%) Workup->Product Isolation

Caption: Experimental workflow for the microwave-assisted synthesis of 4-anilinoquinazolines.

Step 1: Reaction Assembly
  • In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 mmol) and the selected aniline derivative (1.1 mmol).

    • Causality Insight : A 10% molar excess of the aniline ensures the complete consumption of the 4-chloroquinazoline. Unreacted 4-chloroquinazoline is notoriously difficult to separate from the final product via standard crystallization.

  • Add 3.0 mL of 2-propanol (or a THF/H2O mixture for highly polar substrates).

    • Causality Insight : 2-propanol is selected not just for its green chemistry profile, but for its excellent microwave absorbing properties (high loss tangent, tanδ≈0.799 ), which allows efficient conversion of microwave energy into heat (5[5]).

Step 2: Microwave Irradiation
  • Seal the vial with a Teflon-lined crimp cap. This allows the reaction to be safely pressurized above the solvent's atmospheric boiling point.

  • Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

    • Power : Max 100 W (Dynamic modulation)

    • Temperature : 100 °C

    • Hold Time : 15 minutes

    • Cooling : Air-jet cooling to 25 °C post-reaction.

    • Causality Insight : Dynamic power modulation ensures the system reaches 100 °C rapidly but reduces power once the target is hit, preventing thermal overshoot and preserving sensitive functional groups on the aniline ring.

Step 3: In-Process Validation (Self-Validating Check)
  • Upon completion and cooling, sample 5 µL of the reaction mixture.

  • Dilute in 1 mL methanol and analyze via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation Metric : The complete disappearance of the 4-chloroquinazoline peak (which typically has a higher Rf​ on TLC) and the appearance of the product mass [M+H]+ confirms reaction completion. If starting material persists (common with highly electron-deficient anilines), re-seal and irradiate for 5 additional minutes.

Step 4: Workup and Isolation
  • Transfer the cooled mixture to a beaker containing 15 mL of ice-cold distilled water.

  • Stir vigorously for 10 minutes. The product will begin to precipitate.

    • Causality Insight : The byproduct of this SNAr reaction is HCl. In the 2-propanol/water mixture, the product may precipitate as the hydrochloride salt, preventing its release into the environment as a gas (6[6]).

  • To isolate the free base, slowly add saturated aqueous NaHCO3​ until the pH reaches 8.0.

  • Filter the resulting precipitate under a vacuum, wash with cold water ( 2×5 mL) to remove residual salts, and dry in a vacuum desiccator overnight.

References

  • Source: nih.gov (PMC)
  • Title: Solvent-free synthesis of a series of differently N-substituted 4-amino-2-methylquinazolines under microwave irradiation Source: Arkivoc URL
  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journals URL
  • Title: Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Source: BenchChem URL
  • Title: Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)
  • Title: Exploring Epidermal Growth Factor Receptor (EGFR)

Sources

Application

Application Note: Protocol for the Anhydrous Suzuki-Miyaura Cross-Coupling of 4-Chloro-7-(methylsulfonyl)quinazoline

Substrate Profiling & Mechanistic Causality 4-Chloro-7-(methylsulfonyl)quinazoline (CAS: 1256955-28-8) is a highly functionalized, electrophilic heterocyclic building block frequently utilized in the development of targe...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Causality

4-Chloro-7-(methylsulfonyl)quinazoline (CAS: 1256955-28-8) is a highly functionalized, electrophilic heterocyclic building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and Bcl-xL binders[1][2].

The chemical behavior of this substrate is dictated by two dominant stereoelectronic features:

  • The α-Nitrogen Effect: The fused pyrimidine ring severely depletes electron density at the C4 position, making the C4-Cl bond highly reactive toward oxidative addition by palladium(0) species.

  • Electron-Withdrawing Activation: The 7-(methylsulfonyl) group ( −SO2​Me ) exerts a strong inductive and resonance-withdrawing effect across the quinazoline core, further amplifying the electrophilicity of C4.

The Hydrolysis Challenge: While this extreme electrophilicity is advantageous for cross-coupling, it introduces a critical vulnerability. Under standard aqueous Suzuki-Miyaura conditions (e.g., Na2​CO3​ in THF/H2​O ), hydroxide ions or water molecules rapidly outcompete the bulky palladium complex for nucleophilic attack at C4. This competitive pathway leads to the irreversible formation of 7-(methylsulfonyl)quinazolin-4(3H)-one, a thermodynamically stable hydrolysis byproduct that severely limits the yield of the desired cross-coupled product[3].

ReactionLogic cluster_suzuki Anhydrous Conditions cluster_hydrolysis Aqueous Base Conditions SM 4-Chloro-7-(methylsulfonyl) quinazoline Suzuki Cross-Coupling (Pd-Catalyzed) SM->Suzuki Ar-B(OH)2, K3PO4 Dry Dioxane Hydrolysis Nucleophilic Attack (OH- / H2O) SM->Hydrolysis Na2CO3, H2O THF/Water Product 4-Aryl-7-(methylsulfonyl) quinazoline (Target) Suzuki->Product Byproduct Quinazolin-4(3H)-one (Byproduct) Hydrolysis->Byproduct

Mechanistic divergence of 4-chloroquinazolines under anhydrous vs. aqueous conditions.

Strategic Protocol Design

To ensure high-yielding C4-arylation while completely suppressing hydrolysis, the reaction environment must be strictly anhydrous. The protocol is engineered around the following causal choices:

  • Solvent Selection (Anhydrous 1,4-Dioxane): The 7-methylsulfonyl group reduces the substrate's solubility in non-polar solvents like toluene. 1,4-Dioxane provides optimal solvation for the polar substrate while remaining non-nucleophilic and possessing a high boiling point (101 °C) for thermal activation.

  • Base Selection (Anhydrous K3​PO4​ ): Aqueous bases must be avoided[3]. Finely milled, anhydrous potassium phosphate ( K3​PO4​ ) or cesium carbonate ( Cs2​CO3​ ) provides sufficient basicity to activate the boronic acid via the formation of a reactive boronate complex without introducing nucleophilic water.

  • Catalyst Selection ( Pd(dppf)Cl2​⋅CH2​Cl2​ ): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, pushing the catalytic cycle forward before off-target degradation pathways can occur.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between the reaction environment and the product distribution, validating the necessity of the anhydrous protocol.

Reaction ConditionSolvent SystemBase (Equiv)CatalystTarget Yield (%)Hydrolysis Byproduct (%)
Standard AqueousTHF / H2​O (4:1) Na2​CO3​ (aq) Pd(PPh3​)4​ < 20%> 70%
Biphasic Mild1,4-Dioxane / H2​O (9:1) K2​CO3​ (aq) Pd(dppf)Cl2​ 45%40%
Strictly Anhydrous Dry 1,4-Dioxane K3​PO4​ (solid) Pd(dppf)Cl2​ > 85% < 5%
Strictly AnhydrousDry Toluene Cs2​CO3​ (solid) Pd(PPh3​)4​ 75%< 5%

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, specific visual cues and In-Process Controls (IPCs) verify the integrity of the reaction, ensuring that any deviation (such as moisture ingress) is immediately detectable.

Workflow Step1 1. Reagent Preparation Dry Dioxane, Degas with Argon (15 min) Step2 2. Reaction Assembly Add Substrate, ArB(OH)2, K3PO4, Pd(dppf)Cl2 Step1->Step2 Step3 3. Thermal Activation Heat at 90°C for 4-12 h under Argon Step2->Step3 Step4 4. In-Process Control (IPC) Monitor via LC-MS (Check for M+1 & Hydrolysis) Step3->Step4 Step4->Step3 Incomplete Step5 5. Quench & Workup Filter through Celite, EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Self-validating experimental workflow for anhydrous Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: System Preparation & Deoxygenation

  • Flame-dry a Schlenk flask or a two-neck round-bottom flask equipped with a reflux condenser. Purge the system with high-purity Argon for 10 minutes.

  • Validation Check: Inspect the anhydrous K3​PO4​ . It must be a free-flowing powder. If it appears clumped, it has absorbed atmospheric moisture and will cause hydrolysis.

Step 2: Reagent Assembly

  • Under a positive flow of Argon, charge the flask with:

    • 4-Chloro-7-(methylsulfonyl)quinazoline (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • Finely milled anhydrous K3​PO4​ (2.5 equiv, 2.5 mmol)

    • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Add anhydrous 1,4-dioxane (10 mL).

  • Sparge the resulting suspension with Argon for an additional 10 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

Step 3: Thermal Activation

  • Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block.

  • Validation Check: Within 15–30 minutes, the reaction mixture should transition from a yellowish suspension to a dark red/brown homogeneous mixture, indicating the successful formation of the active Pd(0) species and subsequent oxidative addition.

Step 4: In-Process Control (IPC)

  • After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Validation Check: The system is validated if the chromatogram shows the desired product mass [M+H]+ and the complete absence of the substrate. If a peak corresponding to [M−Cl+OH]+ is observed, moisture has compromised the system, and hydrolysis has occurred.

Step 5: Quench & Workup

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter it through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium black.

  • Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the combined organic filtrates under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50, depending on the polarity of the aryl group).

  • Isolate the desired 4-aryl-7-(methylsulfonyl)quinazoline and dry under high vacuum.

References

  • ChemScene. "1256955-28-8 | 4-Chloro-7-(methylsulfonyl)quinazoline - ChemScene." ChemScene Product Catalog.2

  • Journal of Medicinal Chemistry (ACS). "Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity." ACS Publications.1

  • BenchChem. "Technical Support Center: Reactions of 2,4-Dichloroquinazoline - Benchchem." BenchChem Troubleshooting Guide.3

Sources

Method

Application Note: N-Arylation of 4-Chloroquinazolines via SNAr and Buchwald-Hartwig Cross-Coupling

Executive Summary & Mechanistic Rationale The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous FDA-approved epidermal growth factor r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors, including Gefitinib, Erlotinib, and Lapatinib[1]. The most direct and modular synthetic route to these therapeutic agents is the N-arylation of 4-chloroquinazolines[2].

The C4 position of the quinazoline ring is highly electrophilic. This reactivity is driven by the α -nitrogen effect; the two strongly electron-withdrawing nitrogen atoms in the pyrimidine ring deplete electron density at C4, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack.

Because of this inherent electrophilicity, the choice of N-arylation methodology depends entirely on the electronic nature and steric bulk of the amine nucleophile :

  • Nucleophilic Aromatic Substitution (SNAr): Electron-rich primary and secondary amines (e.g., aliphatic amines, N-methylanilines) readily undergo transition-metal-free SNAr. This can often be performed under "green", base-free conditions using microwave irradiation to suppress competitive hydrolysis[2][3].

  • Buchwald-Hartwig Cross-Coupling: When utilizing electron-deficient anilines (e.g., halogenated or heavily substituted anilines) or sterically hindered amines, SNAr becomes sluggish and low-yielding. In these scenarios, Palladium-catalyzed C–N cross-coupling is mandatory to force the bond formation via an oxidative addition/reductive elimination catalytic cycle[4].

Experimental Workflow & Decision Matrix

The following decision matrix dictates the optimal experimental pathway based on the nucleophile's properties.

Workflow A 4-Chloroquinazoline + Amine Nucleophile B Assess Amine Electronic Properties A->B C Electron-Rich / Aliphatic (e.g., N-methylaniline) B->C High Nucleophilicity D Electron-Poor / Hindered (e.g., halogenated anilines) B->D Low Nucleophilicity E Protocol A: Base-Free S_NAr (Microwave, Green Solvents) C->E F Protocol B: Buchwald-Hartwig (Pd-Catalyst, Base, Toluene) D->F G 4-Aminoquinazoline Target (e.g., Kinase Inhibitors) E->G Rapid C-N Bond Formation F->G Cross-Coupling

Decision matrix for selecting the optimal N-arylation protocol for 4-chloroquinazolines.

Quantitative Data: Method Comparison

The table below summarizes the expected yields and conditions for various amine classes reacting with 4-chloroquinazoline derivatives, demonstrating the necessity of switching from SNAr to Pd-catalysis as nucleophilicity decreases[2][3].

Quinazoline SubstrateAmine NucleophileElectronic NatureRecommended MethodReaction ConditionsExpected Yield
4-ChloroquinazolineN-MethylanilineElectron-RichSNAr MW, THF/H₂O (1:1), 80 °C, 10 min81% - 95%
4-Chloro-2-methylquinazoline4-MethoxyanilineElectron-RichSNAr MW, i-PrOH, 100 °C, 15 min90% - 96%
4-ChloroquinazolineImidazoleModerateSNAr KF, H₂O, 100 °C, 17 h62% - 83%
4-Chloro-2-phenylquinazoline4-FluoroanilineElectron-PoorBuchwald-Hartwig Pd(PPh₃)₄, Cs₂CO₃, Xantphos, 160 °C70% - 85%
4-Chloro-8-iodoquinazoline4-Methoxy-N-methylanilineSterically HinderedBuchwald-Hartwig Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110 °C60% - 75%

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Base-Free SNAr (Green Chemistry Approach)

Rationale: For electron-rich amines, exogenous bases (like K₂CO₃ or NaH) are unnecessary and can actually promote the unwanted hydrolysis of 4-chloroquinazoline into the inactive quinazolin-4(3H)-one. Operating base-free in a microwave reactor utilizing green solvents (THF/Water or Isopropanol) accelerates the reaction kinetics while maintaining high chemoselectivity[2]. The product itself, or a slight stoichiometric excess of the amine, acts as the HCl scavenger[5].

Materials:

  • 4-Chloroquinazoline (0.50 mmol, 1.0 equiv.)

  • Electron-rich amine (e.g., N-methylaniline) (0.53 mmol, 1.05 equiv.)

  • Solvent: THF/H₂O (1:1 v/v) or anhydrous Isopropanol (2.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 4-chloroquinazoline (82 mg, 0.50 mmol).

  • Solvent & Reagent Addition: Add 2.0 mL of the chosen solvent system (THF/H₂O is excellent for solubility; i-PrOH is preferred if the product is highly lipophilic). Add the amine (0.53 mmol) via micropipette.

  • Reaction Execution: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer set to 80–100 °C for 10 to 20 minutes. Causality Note: Microwave dielectric heating ensures uniform, rapid energy transfer, bypassing the prolonged heating times that lead to degradation.

  • Self-Validation (TLC): Spot the crude mixture against the starting material on silica gel TLC (Hexanes/EtOAc 1:1). The 4-chloroquinazoline starting material will appear as a high Rf, UV-active spot. The successful formation of the 4-aminoquinazoline product will present as a highly polar, lower Rf spot that often exhibits bright fluorescence under 365 nm UV light.

  • Workup: Cool the vial to room temperature. Quench the reaction by pouring the mixture into 10 mL of ice-cold water.

    • If the product precipitates: Filter the solid through a Büchner funnel, wash with cold water, and dry under vacuum.

    • If the product remains in solution: Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography if necessary, though recrystallization from ethanol is often sufficient for base-free SNAr products[6].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: Electron-deficient or highly sterically hindered amines lack the nucleophilicity to attack the C4 position directly. Palladium catalysis bypasses this barrier. The Pd(0) catalyst undergoes oxidative addition into the activated C4–Cl bond. The use of a bidentate ligand with a wide bite angle, such as Xantphos, is critical here; it forces the Pd(II) intermediate into a geometry that highly favors the final, rate-limiting reductive elimination step to form the C–N bond[4].

Materials:

  • 4-Chloroquinazoline derivative (1.0 mmol, 1.0 equiv.)

  • Electron-deficient/hindered amine (1.2 mmol, 1.2 equiv.)

  • Pre-catalyst: Pd₂(dba)₃ (0.05 mmol, 5 mol%) or Pd(PPh₃)₄ (10 mol%)

  • Ligand: Xantphos or BINAP (0.10 mmol, 10 mol%)

  • Base: Cs₂CO₃ or NaOtBu (2.0 mmol, 2.0 equiv.)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup (Critical): To an oven-dried Schlenk tube or sealed pressure vial containing a magnetic stir bar, add the 4-chloroquinazoline (1.0 mmol), the amine (1.2 mmol), the Pd catalyst (5-10 mol%), the ligand (10 mol%), and the base (2.0 mmol).

    • Causality Note: Cs₂CO₃ is often preferred over NaOtBu for quinazolines containing sensitive functional groups, as it is a milder base and prevents side-reactions.

  • Degassing: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Failure to remove oxygen will result in the rapid oxidation of Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Solvent Addition: Add 5.0 mL of anhydrous, sparged (degassed) Toluene or 1,4-Dioxane via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw-cap under positive inert gas flow. Heat the reaction mixture in an oil bath at 100–110 °C (or up to 160 °C depending on the substrate) for 12 to 24 hours.

  • Self-Validation (Visual & TLC):

    • Visual: A healthy Buchwald-Hartwig reaction will maintain a deep red/brown or homogeneous orange color. If the solution turns jet-black with a heavy precipitate, "Palladium black" has formed, indicating catalyst death (usually due to oxygen ingress).

    • TLC: Monitor the consumption of the aryl chloride via TLC (DCM/MeOH 95:5).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate and filter it through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry.[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules / PMC.[Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate / Molecules.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Preprints.org.[Link]

Sources

Application

Application Note: TLC Analysis and Reaction Monitoring of 4-Chloro-7-(methylsulfonyl)quinazoline SNAr Reactions

Mechanistic Rationale: The Reactivity of the Quinazoline Scaffold In medicinal chemistry and drug development, the quinazoline core is a privileged scaffold, frequently utilized in the design of potent tyrosine kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Reactivity of the Quinazoline Scaffold

In medicinal chemistry and drug development, the quinazoline core is a privileged scaffold, frequently utilized in the design of potent tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The compound 4-Chloro-7-(methylsulfonyl)quinazoline serves as a highly reactive electrophilic intermediate.

The extreme reactivity of the C4 position is driven by two distinct electronic phenomena:

  • The Alpha-Nitrogen Effect: The adjacent pyrimidine nitrogen atoms exert a strong electron-withdrawing effect, making the C4 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) [1].

  • Substituent Activation: The 7-methylsulfonyl ( −SO2​CH3​ ) group is a powerful electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −M ) effects. This further depletes electron density at the C4 position, significantly lowering the activation energy required for nucleophilic attack [2].

While this reactivity is advantageous for coupling with sterically hindered or electron-poor anilines, it introduces a critical analytical vulnerability: rapid hydrolysis . Exposure to aqueous bases, or even the ambient moisture and inherent acidity of standard silica gel TLC plates, can cause the 4-chloro intermediate to revert to its thermodynamically stable quinazolin-4(3H)-one precursor [3].

Reaction_Logic Qone Quinazolin-4(3H)-one (Precursor) QCl 4-Chloro-7-(methylsulfonyl) quinazoline Qone->QCl POCl3 / SOCl2 (Chlorination) QProd 4-Substituted Quinazoline (Target Product) QCl->QProd Nucleophile (R-NH2) Base, Heat Hydro Hydrolysis (Side Reaction) QCl->Hydro H2O / Aqueous Base (Degradation) Hydro->Qone Reversion

Fig 1: Reaction logic and hydrolysis pathway of 4-chloroquinazolines.

Experimental Workflow: SNAr Protocol

To ensure high conversion rates while mitigating the risk of hydrolysis, the SNAr reaction must be conducted under strictly anhydrous conditions, utilizing a non-nucleophilic organic base to scavenge the generated HCl .

Step-by-Step Methodology
  • Preparation: Flame-dry a reaction flask under an inert argon atmosphere.

  • Solvation: Dissolve 1.0 equivalent of 4-Chloro-7-(methylsulfonyl)quinazoline in anhydrous Isopropanol (IPA) or Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while effectively neutralizing the HCl byproduct to prevent protonation of the incoming nucleophile.

  • Nucleophile Addition: Add 1.1 equivalents of the desired amine/aniline.

  • Reaction Execution: Heat the mixture to 80°C (or 110°C via microwave irradiation for 15–30 minutes) [4].

  • Monitoring: Proceed to the TLC micro-workup protocol to monitor the disappearance of the starting material.

Analytical Protocol: The Micro-Quench TLC Method

A common pitfall in monitoring quinazoline SNAr reactions is the "false negative" TLC result. If the crude reaction mixture is spotted directly onto a Silica Gel 60 plate, the acidic silanol groups ( Si−OH ) combined with atmospheric moisture catalyze the hydrolysis of unreacted 4-chloroquinazoline back to the quinazolinone. This creates a misleading spot that mimics a failed reaction.

To establish a self-validating system , a micro-workup must be performed prior to spotting. This instantly partitions the reactive chloride into a protective organic phase, stripping away salts and polar catalysts.

Micro-Workup & TLC Procedure
  • Aliquot Extraction: Withdraw 10–20 µL of the active reaction mixture using a glass capillary.

  • Micro-Quench: Eject the aliquot into a 1.5 mL Eppendorf tube containing 200 µL of Ethyl Acetate (EtOAc) and 200 µL of distilled water.

  • Partitioning: Vortex the tube vigorously for 5 seconds, then allow the phases to separate (or microcentrifuge for 10 seconds). Causality: The water layer traps the DIPEA salts and unreacted polar amines, while the EtOAc layer rapidly solvates the lipophilic 4-chloro intermediate and the product, shielding them from aqueous nucleophilic attack.

  • Spotting: Use a clean capillary to sample only the upper organic (EtOAc) layer. Co-spot against a validated reference standard of the starting material.

  • Elution: Develop the plate in a pre-equilibrated chamber using a mobile phase of EtOAc:Hexanes (1:1 v/v) or DCM:MeOH (95:5 v/v).

  • Visualization: Examine under short-wave UV light (254 nm).

TLC_Workflow Sample 1. Extract Reaction Aliquot (10-20 µL) Quench 2. Micro-Quench (EtOAc + H2O in Eppendorf) Sample->Quench OrgPhase 3. Isolate Organic Phase (Avoids Hydrolysis) Quench->OrgPhase Spot 4. Spot on Silica Gel 60 F254 OrgPhase->Spot Elute 5. Elute in Chamber (e.g., EtOAc:Hexane) Spot->Elute Visualize 6. Visualize under UV 254 nm Elute->Visualize

Fig 2: Micro-quench TLC workflow to prevent on-plate hydrolysis.

Quantitative Data Interpretation

Because the quinazoline ring is highly conjugated, all species will strongly quench UV 254 nm fluorescence on F254-doped plates. The structural changes during the reaction drastically alter the polarity of the molecule, allowing for clear chromatographic resolution.

Table 1: Typical TLC Retention Factors ( Rf​ ) for Quinazoline Derivatives

Chemical SpeciesStructural NatureApprox. Rf​ (EtOAc:Hexane 1:1)UV 254 nm Appearance
Quinazolin-4(3H)-one (Precursor / Hydrolysis Byproduct)Highly polar, capable of strong hydrogen bonding.0.15 - 0.25Intense dark spot (quenching).
4-Chloro-7-(methylsulfonyl)quinazoline (Starting Material)Non-polar, lipophilic, highly conjugated.0.65 - 0.75Intense dark spot.
4-Anilino-7-(methylsulfonyl)quinazoline (Target Product)Intermediate polarity, secondary amine formation.0.40 - 0.55Dark spot, occasionally exhibits faint blue fluorescence.

Expert Troubleshooting & Causality

  • Observation: TLC shows a persistent, highly polar spot ( Rf​≈0.2 ) despite prolonged reaction times, alongside the product spot.

    • Causality: The reaction solvent is likely contaminated with water, or the base used was an aqueous inorganic base (e.g., K2​CO3​ with residual moisture), leading to in-situ hydrolysis of the 4-chloro starting material [3].

    • Action: Discard the reaction. Restart using strictly anhydrous solvents and freshly distilled organic bases.

  • Observation: The starting material spot ( Rf​≈0.7 ) disappears, but multiple closely eluting product spots appear.

    • Causality: If using an alcohol solvent (like ethanol or isopropanol) at excessive temperatures, the solvent itself can act as a competing nucleophile, forming a 4-alkoxyquinazoline byproduct [2].

    • Action: Lower the reaction temperature, or switch to a non-nucleophilic polar aprotic solvent such as anhydrous Dioxane or THF.

References

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. MDPI. Available at:[Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available at:[Link]

  • 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). ACS Publications. Available at:[Link]

Method

Application Note: 4-Chloro-7-(methylsulfonyl)quinazoline as a Privileged Building Block in Medicinal Chemistry

Introduction to the Scaffold In modern drug discovery, the selection of highly functionalized, predictable building blocks is critical for accelerating structure-activity relationship (SAR) campaigns.1[1] represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

In modern drug discovery, the selection of highly functionalized, predictable building blocks is critical for accelerating structure-activity relationship (SAR) campaigns.1[1] represents a highly versatile electrophilic scaffold. It is predominantly utilized to synthesize 4-aminoquinazoline derivatives, a core pharmacophore that has been extensively validated in the development of2[2].

This application note details the mechanistic rationale, physicochemical advantages, and validated laboratory protocols for utilizing this specific quinazoline derivative in nucleophilic aromatic substitution (SNAr) workflows.

Structural Rationale & Mechanistic Insights

The reactivity of 4-chloro-7-(methylsulfonyl)quinazoline is governed by the synergistic electronic effects of the quinazoline nitrogen atoms and the C7-methylsulfonyl group. The SNAr reaction at the C4 position proceeds via an addition-elimination pathway. The3[3].

The strong electron-withdrawing nature of the 7-methylsulfonyl group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the quinazoline ring. This electronic deficit stabilizes the anionic Meisenheimer intermediate, thereby drastically reducing the activation energy required for the amine nucleophile to attack the C4 position.

SNAr_Mechanism SM 4-Chloro-7-(methylsulfonyl) quinazoline MC Meisenheimer Complex (Stabilized by -SO2Me) SM->MC Nucleophilic Attack (Rate Determining) Nu Amine Nucleophile Nu->MC Prod 4-Amino-7-(methylsulfonyl) quinazoline MC->Prod Chloride Elimination (Fast Step)

Caption: SNAr mechanism of 4-chloroquinazoline highlighting Meisenheimer complex stabilization.

Physicochemical Profiling: The Role of the Methylsulfonyl Group

Beyond its role as an activating group for synthesis, the methylsulfonyl (-SO₂CH₃) moiety is a highly prized functional group in medicinal chemistry. Incorporating this group at the C7 position allows medicinal chemists to precisely tune the structure-property relationships (SPR) of the resulting drug candidates. The4[4]. Furthermore, its oxygen atoms serve as strong hydrogen bond acceptors, which are often critical for 5[5].

Table 1: Comparative Physicochemical Impact of C7 Substitutions on Quinazolines

C7 SubstituentElectronic EffectLipophilicity (LogP)H-Bonding CapabilityMetabolic Stability
-H NeutralBaselineNoneModerate (Prone to aromatic oxidation)
-OCH₃ Electron-Donating (EDG)DecreasesWeak H-Bond AcceptorLow (High risk of O-dealkylation)
-Cl Electron-Withdrawing (EWG)IncreasesNoneHigh
-SO₂CH₃ Strong EWGDecreases significantlyStrong H-Bond AcceptorVery High (Resists hydrolysis/oxidation)

Standardized Experimental Protocol: SNAr Functionalization

To ensure high yields and prevent side reactions, the SNAr functionalization of 4-chloro-7-(methylsulfonyl)quinazoline must be conducted under strictly controlled conditions. The most critical failure mode in this reaction is the6[6].

Reagents and Materials
  • Building Block: 4-Chloro-7-(methylsulfonyl)quinazoline (1.0 equivalent)

  • Nucleophile: Primary or secondary aliphatic/aromatic amine (1.1 - 1.5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents). Causality: An anhydrous organic base is mandatory to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the amine nucleophile, rendering it electronically inactive for the SNAr attack.

  • Solvent: Anhydrous Isopropanol (IPA), 1,4-Dioxane, or N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-chloro-7-(methylsulfonyl)quinazoline (1.0 eq) in the chosen anhydrous solvent (e.g., IPA, 0.2 M concentration).

  • Base Addition: Add anhydrous DIPEA (2.0 eq) to the stirring solution at room temperature.

  • Nucleophile Addition: Slowly add the chosen amine (1.2 eq) to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60–80 °C. The electron-withdrawing nature of the C7-methylsulfonyl group often allows for complete conversion at the lower end of this temperature range.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (typically 2–6 hours). The disappearance of the starting material mass [M+H]⁺ 243 indicates completion.

  • Quenching & Extraction: Once complete, cool the mixture to room temperature. Quench by slowly adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/EtOAc or Dichloromethane/Methanol depending on the polarity of the appended amine.

Workflow Step1 1. Reagent Preparation Dissolve in anhydrous solvent Step2 2. Base Addition Add DIPEA/TEA (1.5-2.0 eq) Step1->Step2 Step3 3. Nucleophile Addition Add amine, heat to 60-80°C Step2->Step3 Step4 4. Reaction Monitoring Check via TLC/LC-MS Step3->Step4 Step4->Step3 If incomplete Step5 5. Workup & Purification Quench, Extract, Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the SNAr functionalization of the quinazoline core.

Troubleshooting & Optimization (Pro-Tips)

  • Observation of [M+H]⁺ 225 on LC-MS: This mass corresponds to 7-(methylsulfonyl)quinazolin-4(3H)-one. This indicates that6[6]. Solution: Switch to strictly anhydrous solvents and freshly distilled DIPEA.

  • Sluggish Reactivity with Anilines: While aliphatic amines react rapidly, sterically hindered or electron-deficient anilines may require stronger conditions. Solution: Switch the solvent to anhydrous DMF, increase the temperature to 100 °C, or utilize a catalytic amount of an acid (e.g., HCl in dioxane) instead of a base to activate the quinazoline N1 nitrogen, thereby increasing the electrophilicity of the C4 position.

References

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed (NIH). Available at: [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Application of Methylsulfone in Drug Discovery. Namiki Shoji Co., Ltd. Available at:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC (NIH). Available at: [Link]

Sources

Application

Application Note: Analytical Characterization of Quinazoline Analogs

Methodologies for Structural Elucidation, Stability, and Pharmacokinetic Profiling Introduction and Mechanistic Context Quinazoline analogs, particularly 4-anilinoquinazolines like gefitinib and erlotinib, represent a co...

Author: BenchChem Technical Support Team. Date: March 2026

Methodologies for Structural Elucidation, Stability, and Pharmacokinetic Profiling

Introduction and Mechanistic Context

Quinazoline analogs, particularly 4-anilinoquinazolines like gefitinib and erlotinib, represent a cornerstone in targeted oncology. These compounds function primarily as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), competitively binding to the ATP pocket of the intracellular kinase domain. To support both drug development and therapeutic drug monitoring (TDM) in clinical settings, robust analytical characterization is required. This guide details the causal reasoning and self-validating protocols for stability-indicating HPLC and bioanalytical LC-MS/MS methods.

EGFR_Pathway EGFR EGFR (Extracellular) ATP ATP Binding Site EGFR->ATP Activation Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling Phosphorylation Quinazoline Quinazoline Analog (e.g., Gefitinib) Quinazoline->ATP Competitive Inhibition Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes

Mechanism of EGFR inhibition by quinazoline analogs blocking downstream signaling.

Stability-Indicating HPLC Method Development

A stability-indicating assay must unequivocally separate the active pharmaceutical ingredient (API) from its degradation products. Quinazoline derivatives, such as 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), often exhibit specific degradation pathways. They are notably susceptible to alkaline hydrolysis, while remaining relatively stable under acidic, oxidative, or photolytic stress[1].

Causality in Method Design

Reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing a C18 column is the gold standard for quinazolines. The lipophilic nature of the quinazoline core necessitates an organic modifier (e.g., methanol or acetonitrile). A gradient elution starting with a higher aqueous ratio ensures the retention of polar degradants (such as ring-opened hydrolysis products), while a progressive increase in the organic phase elutes the intact lipophilic quinazoline.

Protocol: Forced Degradation & HPLC Analysis

This protocol acts as a self-validating system: the mass balance between the disappearance of the parent peak and the appearance of degradant peaks confirms the method's specificity and resolving power.

Step 1: Sample Preparation for Stress Testing

  • Prepare a 1 mg/mL stock solution of the quinazoline analog in HPLC-grade methanol.

  • Alkaline Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl prior to injection.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark.

Step 2: HPLC Conditions

  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (optimized from 50:50 to 80:20 v/v depending on the specific analog's lipophilicity).

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation: Forced Degradation Outcomes

Stress ConditionReagentTemp/TimeExpected Degradation (%)Primary Degradant Type
Alkaline0.1 N NaOH60°C, 2h15 - 25%Ring-opened hydrolysis products
Acidic0.1 N HCl60°C, 2h< 5%Negligible
Oxidative3% H₂O₂RT, 24h< 5%N-oxides
ThermalSolid state80°C, 7 days< 2%Negligible

Pharmacokinetic Profiling: LC-MS/MS Bioanalytical Workflow

For therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, LC-MS/MS is required to achieve the necessary sensitivity, selectivity, and speed for quantifying quinazoline TKIs (e.g., gefitinib, erlotinib) in human plasma or serum[2].

Causality in Bioanalytical Choices

Protein precipitation (PPT) with acetonitrile is selected over liquid-liquid extraction (LLE) for high-throughput TDM. PPT efficiently denatures plasma proteins while maximizing the recovery of lipophilic quinazolines without the complex phase separations prone to emulsion formation[3]. The inclusion of a stable isotope-labeled internal standard (e.g., Gefitinib-d8 or Erlotinib-¹³C₆) acts as a self-validating mechanism. By co-eluting with the target analyte, the deuterated IS corrects for matrix-induced ionization suppression in real-time, mathematically normalizing any signal variation and ensuring absolute accuracy[4].

LCMS_Workflow Sample Plasma Sample (100 µL) IS Add Internal Standard (e.g., Gefitinib-d8) Sample->IS PPT Protein Precipitation (300 µL Acetonitrile) IS->PPT Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge Evaporate Evaporate to Dryness (N2 stream) Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS

Step-by-step bioanalytical workflow for LC-MS/MS quantification of quinazolines.

Protocol: LC-MS/MS Quantification of Gefitinib/Erlotinib

Step 1: Sample Preparation

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Gefitinib-d8 at 500 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.

Step 2: LC-MS/MS Conditions

  • Chromatography: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to ensure sharp peak shapes and rapid elution[5].

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in water.

    • Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, and re-equilibrate. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Gefitinib transition: m/z 447.2 → 128.1

    • Erlotinib transition: m/z 394.2 → 278.1

Data Presentation: Validation Parameters

ParameterAcceptance Criteria (FDA/EMA)Typical Observation for Quinazoline TKIs
Linearity (r²) > 0.990.995 – 0.999 (Range: 1–5000 ng/mL)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)2.5% – 8.4%
Inter-day Accuracy 85% – 115% of nominal92% – 108%
Extraction Recovery Consistent and reproducible85% – 95%
Matrix Effect IS-normalized factor ~ 1.00.95 – 1.05 (with deuterated IS)

Conclusion

The characterization of quinazoline analogs demands a multi-tiered analytical strategy. Stability-indicating HPLC methods provide critical data on chemical liabilities, specifically alkaline susceptibility. Concurrently, LC-MS/MS protocols utilizing stable isotope-labeled internal standards offer the self-validating precision required for clinical pharmacokinetic profiling. Adherence to these causal-driven methodologies ensures the scientific integrity of drug development pipelines.

References

  • Sharma, M., Upadhyay, N. K., & Mahindroo, N. "Stability-indicating HPLC Method for Determination of 7,8,9,10- tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent." Indian Journal of Pharmaceutical Sciences.
  • "An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum." PubMed.
  • "Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum." RUG.
  • "A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl." DiVA Portal.
  • "Validation of an LC-MS/MS Method for Gefitinib Quantification Using O-Desmethyl Gefitinib D8 as an Internal Standard." Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Chloroquinazolines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the chemical modification of 4-chloroquinazolines. This guide is designed to provide in-depth technical i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the chemical modification of 4-chloroquinazolines. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for your cross-coupling experiments. As your virtual application scientist, I will walk you through the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The 4-chloroquinazoline scaffold is a privileged starting material in medicinal chemistry, offering a reactive handle for the introduction of diverse molecular fragments. The C4-Cl bond is particularly activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the potential for palladium(0) to coordinate with the N3 lone pair, facilitating the oxidative addition step.[1][2] However, this reactivity also presents unique challenges, such as competitive hydrolysis and the need for carefully selected catalyst systems to achieve high yields and selectivity.[3]

This guide will provide a comprehensive overview of catalyst selection for the most common cross-coupling reactions of 4-chloroquinazolines, complete with troubleshooting FAQs, detailed experimental protocols, and visual workflows to streamline your research.

Catalyst Selection Workflows

The choice of catalyst, ligand, and base is paramount for a successful cross-coupling reaction. The following diagram illustrates a general workflow for selecting the appropriate conditions for your 4-chloroquinazoline coupling.

Catalyst Selection Workflow General Catalyst Selection Workflow for 4-Chloroquinazolines cluster_start Reaction Planning cluster_reaction_type Select Reaction Type cluster_catalyst_selection Catalyst & Ligand Selection cluster_condition_optimization Reaction Condition Optimization cluster_troubleshooting Troubleshooting Start Define Coupling Partners: 4-Chloroquinazoline + Nucleophile ReactionType Identify Coupling Type: Suzuki, Buchwald-Hartwig, Sonogashira, Heck? Start->ReactionType CatalystChoice Choose Pd Source & Ligand (Refer to Tables 1-4) ReactionType->CatalystChoice LigandRationale Consider Ligand Properties: - Bulky & Electron-Rich for Ar-Cl - Bidentate for Stability CatalystChoice->LigandRationale BaseSolvent Select Base & Solvent - Weak base to prevent hydrolysis - Anhydrous solvent preferred CatalystChoice->BaseSolvent TempTime Optimize Temperature & Time - Start at lower temp - Monitor by TLC/LC-MS BaseSolvent->TempTime Outcome Analyze Reaction Outcome TempTime->Outcome LowYield Low Yield? Outcome->LowYield Yes SideProducts Side Products? Outcome->SideProducts Yes End End Outcome->End Successful TroubleshootYield Consult FAQ: Low Yield LowYield->TroubleshootYield TroubleshootSide Consult FAQ: Side Products SideProducts->TroubleshootSide

Caption: A general workflow for selecting and optimizing conditions for cross-coupling reactions of 4-chloroquinazolines.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between 4-chloroquinazolines and organoboron reagents.[1][2] Given the relatively unreactive nature of aryl chlorides compared to bromides or iodides, the choice of a highly active catalyst system is crucial.[4]

Recommended Catalyst Systems

Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition of the C-Cl bond to the palladium center.[5][6]

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF80-120
PdCl₂(dppf)-Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene80-100
PdCl₂(PPh₃)₂-K₂CO₃DMF/H₂O120

Expertise & Experience: The Buchwald-type biarylphosphine ligands (SPhos, XPhos, RuPhos) are highly effective for coupling aryl chlorides. Their steric bulk promotes the formation of the monoligated Pd(0) species, which is highly active in oxidative addition, while their electron-donating nature increases the electron density on the palladium, further facilitating this key step.[5][6][7] For less challenging couplings, PdCl₂(dppf) offers a good balance of reactivity and stability.[8][9]

Suzuki-Miyaura Troubleshooting FAQ

Q1: My reaction yield is low, and I have a lot of unreacted 4-chloroquinazoline. What's going on?

A1: This often points to an issue with catalyst activity or stability.

  • Catalyst System: Your catalyst may not be active enough for the C-Cl bond activation. For 4-chloroquinazolines, standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Troubleshooting: Switch to a more active catalyst system using a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.[4][5] Consider using a pre-catalyst for better reproducibility.[10]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially at high temperatures or in the presence of water.[4]

    • Troubleshooting: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[4] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4] Ensure your boronic acid is fresh and pure.

  • Base Inefficiency: The base is crucial for activating the boronic acid for transmetalation.[11]

    • Troubleshooting: Ensure you are using a suitable base. K₃PO₄ is often a good choice for anhydrous conditions, while K₂CO₃ or Cs₂CO₃ are effective in aqueous solvent mixtures.[11][12]

Q2: I'm observing a significant amount of a side product that appears to be 4-hydroxyquinazoline (quinazolin-4-one). How can I prevent this?

A2: This is a classic case of competitive hydrolysis of the highly reactive C4-chloro group.[3]

  • Cause: Suzuki reactions are often performed with an aqueous base, which provides the necessary conditions for this side reaction.[3]

  • Troubleshooting:

    • Anhydrous Conditions: If possible, switch to anhydrous solvents (e.g., toluene, dioxane) and a non-aqueous base like K₃PO₄.[3][12]

    • Weaker Base: Employ a weaker base that is less likely to promote hydrolysis.[3]

    • Temperature Control: Lowering the reaction temperature may favor the desired coupling over hydrolysis.

Troubleshooting Suzuki Troubleshooting Suzuki-Miyaura Reactions Problem Low Yield / Side Products CheckCatalyst Is the catalyst active enough for Ar-Cl? Problem->CheckCatalyst CheckBoronicAcid Is the boronic acid stable? Problem->CheckBoronicAcid CheckHydrolysis Is hydrolysis occurring? (4-hydroxyquinazoline formation) Problem->CheckHydrolysis Sol_Catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) CheckCatalyst->Sol_Catalyst Sol_BoronicAcid Use fresh boronic acid (1.2-1.5 eq) or a more stable derivative (pinacol ester) CheckBoronicAcid->Sol_BoronicAcid Sol_Hydrolysis Use anhydrous conditions (anhydrous solvent + K3PO4) CheckHydrolysis->Sol_Hydrolysis

Caption: A troubleshooting decision tree for common issues in Suzuki-Miyaura couplings of 4-chloroquinazolines.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for synthesizing 4-aminoquinazolines, which are prevalent in many biologically active molecules.[13][14] The choice of ligand is critical to prevent catalyst deactivation and achieve high yields.[15]

Recommended Catalyst Systems

Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are the catalysts of choice. The specific ligand can be tuned based on the nature of the amine coupling partner.[16][17]

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃ / Pd(OAc)₂RuPhos, BrettPhos, XPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110
PdCl₂(dppf)-NaOtBuToluene100

Expertise & Experience: The Buchwald laboratory has developed a suite of highly effective ligands for C-N coupling.[7][16][17] RuPhos and BrettPhos are excellent general ligands for a wide range of primary and secondary amines.[16][17] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common, as it is effective at deprotonating the amine without competing in the coupling reaction.

Buchwald-Hartwig Troubleshooting FAQ

Q1: My C-N coupling reaction is sluggish and gives low conversion, even with a good catalyst system.

A1: Several factors can lead to a stalled Buchwald-Hartwig amination.

  • Base Strength: The pKa of the amine dictates the required base strength. Weaker amines may require a stronger base for efficient deprotonation.

    • Troubleshooting: NaOtBu is a strong base suitable for most amines. If you are using a weaker base like K₃PO₄, consider switching to NaOtBu or another strong base like LHMDS.

  • Catalyst Deactivation: Certain substrates, particularly N-heterocycles, can coordinate to the palladium center and displace the phosphine ligand, leading to inactive catalyst species.[15]

    • Troubleshooting: Switching to a ligand designed for stability, such as GPhos, can be beneficial.[15] Increasing the catalyst loading might also overcome slow deactivation.

  • Oxygen Sensitivity: The Pd(0) active species is sensitive to oxygen.

    • Troubleshooting: Ensure your reaction is set up under an inert atmosphere (N₂ or Ar) and that your solvents are properly degassed.

Q2: I'm attempting to couple a primary amine, but I'm getting significant amounts of the diarylated product.

A2: Over-arylation is a common issue with primary amines.

  • Cause: The mono-arylated amine product can be more reactive than the starting primary amine, leading to a second coupling reaction.

  • Troubleshooting:

    • Ligand Choice: Certain ligands, like BrettPhos, are known to help prevent diarylation.[18]

    • Stoichiometry: Use a slight excess of the primary amine relative to the 4-chloroquinazoline.

    • Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction to stop it upon consumption of the starting material can minimize the formation of the diarylated product.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups

Sonogashira and Heck couplings are invaluable for introducing sp- and sp²-hybridized carbon fragments at the C4 position of the quinazoline ring.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and copper(I) iodide.[1][19]

Pd CatalystCo-catalystLigandBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂CuI-Et₃N, DIPEATHF, DMFRT - 70
Pd(PPh₃)₄CuI-Cs₂CO₃DMFRT

Expertise & Experience: The combination of PdCl₂(PPh₃)₂ and CuI is the classic catalyst system for Sonogashira couplings.[1] Triethylamine (Et₃N) often serves as both the base and the solvent. For sensitive substrates, using a stronger base like Cs₂CO₃ in DMF at room temperature can be effective.[20] A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.[21]

Heck Coupling

The Heck reaction couples alkenes with aryl halides.[1][22]

| Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 |

Expertise & Experience: The Heck reaction often requires higher temperatures than other cross-coupling reactions.[23] The choice of base and ligand can influence the regioselectivity of the alkene addition. For simple acrylates, Pd(OAc)₂ with PPh₃ is a reliable system.[22]

Sonogashira & Heck Troubleshooting FAQ

Q1 (Sonogashira): My Sonogashira reaction is not working, and I see a lot of black precipitate (palladium black).

A1: Palladium black formation indicates the decomposition of the Pd(0) active catalyst.

  • Cause: This often happens when the reductive elimination step is slow, allowing the Pd(0) species to aggregate. It can also be caused by impurities or running the reaction at too high a temperature.

  • Troubleshooting:

    • Lower Temperature: Try running the reaction at room temperature.[1]

    • Ligand Stability: Ensure your phosphine ligands are not oxidized. Using fresh, high-quality reagents is key.

    • Degas Thoroughly: Oxygen can promote the decomposition of the catalyst.

Q2 (Sonogashira): I'm getting a lot of di-alkyne byproduct from the homocoupling of my alkyne.

A2: This is the Glaser coupling side reaction.

  • Cause: This reaction is promoted by the copper co-catalyst in the presence of oxygen.

  • Troubleshooting:

    • Strictly Anaerobic Conditions: Ensure your reaction flask and solvents are rigorously degassed to exclude oxygen.

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often use a palladium catalyst with a nitrogen-based ligand in a polar solvent.[19]

Q3 (Heck): My Heck reaction has low conversion, and the reaction mixture is turning dark.

A3: This suggests catalyst deactivation.

  • Cause: Heck reactions often run at high temperatures, which can lead to catalyst decomposition over time.

  • Troubleshooting:

    • Catalyst Loading: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%).

    • Ligand Choice: A more robust ligand, such as a bulky electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand, might offer better thermal stability.

    • Phase-Transfer Catalyst: For biphasic reactions or reactions with poor solubility, adding a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can sometimes improve reaction rates and prevent catalyst decomposition.[8]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloroquinazoline

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-chloroquinazoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Chloroquinazoline

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-chloroquinazoline (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add degassed anhydrous dioxane (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Ye, X., Yuan, J., Zhou, Y., Deng, Z., Mao, X., & Peng, Y. (n.d.). Palladium-Catalyzed Cross-Coupling of 4-Tosyloxyquinazolines with Organoindium Reagents: An Efficient Route to 4-Substituted Quinazolines. Synlett.
  • Mphahlele, M. J., Malindisa, S. O., & Musee, N. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435–17463. [Link]

  • Mphahlele, M. J., Malindisa, S. O., & Musee, N. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435–17463. [Link]

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
  • Das, D., Wiecaszek, A., Zadykowicz, B., Jeżowski, P., Matczuk, M., & Frydrych, I. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8708. [Link]

  • Mphahlele, M. J., Malindisa, S. O., & Musee, N. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435–17463. [Link]

  • Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2016). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 45(1), 221-231. [Link]

  • Nett, A. J., Cañellas, S., Higuchi, Y., Robo, M. T., Kochkodan, J. M., Haynes, M. T., ... & Montgomery, J. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(10), 1833-1843. [Link]

  • Reddy, V. P., Kumar, A., & Rama, V. (2011). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 9(19), 6529-6532. [Link]

  • Synthesis of 4-substituted quinazolines 35. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(04), 644–648. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (18), 839. [Link]

  • Sharma, P., Kumar, A., & Kumar, R. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 981140. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved March 14, 2026, from [Link]

  • Das, D., Wiecaszek, A., Zadykowicz, B., Jeżowski, P., Matczuk, M., & Frydrych, I. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8708. [Link]

  • Cruz-Acosta, F., Pfund, B., & Pieber, B. (2021). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. ChemRxiv. [Link]

  • Shields, J. D., & Doyle, A. G. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(7), 633-646. [Link]

  • Technical Support Center: Reactions of 2,4-Dichloroquinazoline. (n.d.). Benchchem.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved March 14, 2026, from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (n.d.). Benchchem.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. RSC Advances, 11(22), 13348-13357. [Link]

  • Heck reaction. (2024, February 23). In Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved March 14, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-31. [Link]

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
  • Sonogashira coupling. (2023, December 29). In Wikipedia. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2012). The Journal of organic chemistry, 77(17), 7133-7144. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 14, 2026, from [Link]

  • Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2021). Molecules, 26(11), 3169. [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization &amp; Troubleshooting in Quinazoline Synthesis

Welcome to the Advanced Technical Support Center for Quinazoline Synthesis. As drug development increasingly relies on complex nitrogen-containing heterocycles, optimizing the solvent microenvironment during cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Quinazoline Synthesis. As drug development increasingly relies on complex nitrogen-containing heterocycles, optimizing the solvent microenvironment during cyclization has become a critical parameter for success. Solvents do more than dissolve reactants; they actively stabilize transition states, dictate reaction pathways, and influence the green chemistry metrics of your process.

This guide is designed for researchers and application scientists to troubleshoot low yields, eliminate side reactions, and transition toward sustainable solvent systems.

Part 1: The Causality of Solvent Effects in Quinazoline Cyclization

In quinazoline synthesis—whether via classic Niementowski cyclization, Ugi-type multicomponent reactions, or transition-metal-catalyzed cross-coupling—the solvent dictates the activation energy of the rate-limiting step.

For example, in multicomponent Ugi-type reactions, standard polar aprotic solvents like THF or Acetonitrile often yield poor results (22–30%) because they fail to stabilize the highly polar zwitterionic intermediates[1]. Switching to a strong hydrogen-bond donating solvent like Trifluoroethanol (TFE) dramatically lowers the transition state energy, boosting yields to over 80%[1]. Furthermore, modern protocols are shifting toward Deep Eutectic Solvents (DES) and PEG-400. A DES, such as Choline Chloride:Urea (ChCl:Urea), forms an extensive hydrogen-bond network that actively increases the electrophilicity of carbonyl carbons, driving condensation reactions forward without the need for harsh Lewis acids[2][3].

DES_Mechanism A Aldehyde + Urea (Reactants) C Carbonyl Activation (Electrophilic Enhancement) A->C B ChCl:Urea DES (H-Bond Donor) B->C Hydrogen Bonding D Condensation & Dehydration C->D E Quinazoline Scaffold (Target) D->E

Caption: Mechanism of carbonyl activation by Deep Eutectic Solvents in quinazoline synthesis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During my Niementowski synthesis, I am experiencing very low yields and poor solubility. How can I troubleshoot this? Causality & Solution: Low yields in classical Niementowski reactions are typically caused by sub-optimal reaction temperatures (often requiring >120°C) and the thermal degradation of formamide[4]. If your intermediates are insoluble in standard solvents like ethanol or toluene, the reaction will stall. Actionable Step: Switch to a high-boiling polar aprotic solvent like DMSO, which effectively solvates polar intermediates and stabilizes the transition state[5]. Alternatively, transition to solvent-free microwave irradiation to overcome the activation barrier rapidly while avoiding prolonged thermal degradation[4][6].

Q2: I am observing a significant amount of quinazolinone byproduct instead of my target quinazoline. How do I favor the desired pathway? Causality & Solution: Quinazolinone formation is a competing thermodynamic sink caused by incomplete cyclization or premature hydrolysis of the intermediate[6]. Actionable Step: Use an excess of the amine/formamide source to drive the equilibrium via Le Chatelier's principle[6]. Additionally, utilizing a Lewis acid catalyst (e.g., BF₃·Et₂O) in DMSO can selectively accelerate the oxidative condensation and intramolecular cyclization, bypassing the quinazolinone pathway[5].

Q3: How can I transition my metal-catalyzed quinazoline synthesis to green solvents without deactivating my catalyst? Causality & Solution: Traditional solvents like DMF are toxic and difficult to remove. Water and PEG-400 are excellent green alternatives. PEG-400 acts as an environmentally benign phase-transfer catalyst; its polyether backbone coordinates metal ions (like Cu²⁺), increasing their effective solubility and stabilizing catalytic nanoparticles[7]. If using water, employ a base-driven aerobic oxidation strategy (e.g., NaOH/O₂) where the hydrophobic effect forces organic substrates to aggregate, increasing their effective local concentration and reaction rate[8].

Part 3: Quantitative Solvent Comparison Data

The following table summarizes the causal impact of various solvent systems on the yield of quinazoline derivatives based on recent literature optimizations.

Solvent SystemReaction TypeKey Additives / CatalystsAverage YieldCausality / Mechanism of ActionRef
THF / CH₃CN Ugi-type MulticomponentNone (Room Temp)22–30%Poor stabilization of highly polar zwitterionic intermediates.[1]
Trifluoroethanol Ugi-type MulticomponentNone (Room Temp)>80%Strong H-bond donation stabilizes transition states effectively.[1]
DMSO Metal-Free OxidationBF₃·Et₂O (120°C)High / OptimalHigh polarity solvates polar intermediates and prevents precipitation.[5]
PEG-400 Multicomponent CouplingCuO@C (100°C)Good–ExcellentActs as a phase-transfer agent and stabilizes metal nanoparticles.[7]
ChCl:Urea (DES) CondensationHRG-PMoA (80°C)ExcellentExtensive H-bond network highly activates carbonyl carbons.[3]
Water Base-Driven AerobicNaOH / O₂Moderate–GoodHydrophobic effect drives organic substrates to aggregate and react.[8]

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and a validation checkpoint.

Protocol A: Green Synthesis of Quinazolines using Deep Eutectic Solvents (DES)

Reference Grounding:[2][3]

Step 1: Preparation of the DES

  • Action: Mix Choline Chloride (ChCl) and Urea in a 1:2 molar ratio in a round-bottom flask. Heat the mixture at 80°C under continuous stirring for 30 minutes.

  • Causality: Heating breaks the individual crystal lattices, allowing the hydrogen-bond donor (Urea) and acceptor (ChCl) to form a stable, low-melting liquid network.

  • Validation Check: The process is complete when the mixture transitions into a completely clear, homogenous, and viscous liquid. If solid particles remain, the molar ratio is incorrect or moisture has compromised the ChCl.

Step 2: Multicomponent Reaction Setup

  • Action: To 2 mL of the prepared DES, add dimedone (1.4 mmol), urea (1.2 mmol), the target aldehyde (1.0 mmol), and the HRG-PMoA catalyst.

  • Causality: The DES acts as both the solvent and a co-catalyst, activating the aldehyde's carbonyl group for nucleophilic attack.

Step 3: Cyclization and Monitoring

  • Action: Stir the reaction mixture at 80–100°C.

  • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate). The reaction is self-validating when the distinct UV-active spot of the starting aldehyde completely disappears, usually within 2–4 hours.

Step 4: Isolation and Solvent Recovery

  • Action: Cool the mixture to room temperature and add 10 mL of distilled water. Filter the resulting precipitate and recrystallize from ethanol.

  • Causality: The DES components (ChCl and Urea) are highly water-soluble, while the newly formed hydrophobic quinazoline is not, causing instant precipitation. The aqueous filtrate can be evaporated under vacuum to recover the DES for subsequent cycles.

Protocol B: PEG-400 Mediated Copper-Catalyzed Synthesis

Reference Grounding:[7]

Step 1: Reaction Assembly

  • Action: In a reaction tube, combine 2-bromobenzaldehyde (0.5 mmol), the primary amine (0.5 mmol), NaN₃ (1.0 mmol), and CuO@C catalyst (15 mol%) in 2 mL of PEG-400.

  • Causality: PEG-400 provides a high-boiling, protic environment that stabilizes the heterogeneous CuO nanoparticles, preventing their agglomeration while facilitating the C-N and C=N bond formations.

Step 2: Thermal Activation

  • Action: Heat the sealed tube at 100°C for 20–24 hours under vigorous stirring.

  • Validation Check: Perform LC-MS analysis. The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the target quinazoline, confirming successful azide-alkyne cycloaddition/annulation.

Step 3: Workup and Extraction

  • Action: Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Causality: Ethyl acetate selectively partitions the organic product away from the highly polar PEG-400 and inorganic salts.

Part 5: Troubleshooting Workflow Visualization

When an experiment fails, a logical deduction path is required to isolate the variable. Follow this decision tree to optimize your solvent and physical parameters.

Troubleshooting_Workflow Start Issue: Low Quinazoline Yield Solubility Are intermediates soluble? Start->Solubility SwitchSolvent Switch to PEG-400 or DMSO Solubility->SwitchSolvent No CheckTemp Is temperature > 120°C? Solubility->CheckTemp Yes Microwave Apply Microwave Irradiation CheckTemp->Microwave No Optimize Screen Catalysts (e.g., Cu, Pd) CheckTemp->Optimize Yes

Caption: Systematic troubleshooting workflow for resolving low yields in quinazoline synthesis.

References

  • Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
  • Troubleshooting guide for the synthesis of quinazoline deriv
  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxid
  • Synthesis of spiroquinazolinones.
  • Highly Reduced Graphene Oxide-Phosphomolybdic Acid Catalyzed Synthesis of Quinazoline Derivatives in Deep Eutectic Solvent. Connect Journals.
  • Sustainability by design: automated nanoscale 2,3,4-trisubstituted quinazoline diversity. Green Chemistry (RSC Publishing).
  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 4-Chloro-7-(methylsulfonyl)quinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the synthesis of 4-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the synthesis of 4-Chloro-7-(methylsulfonyl)quinazoline (CAS: 1256955-28-8)[1].

This compound is a highly reactive, electrophilic building block frequently utilized in the development of targeted therapeutics (such as kinase inhibitors). Because of its reactivity, the POCl3-mediated chlorination of its quinazolinone precursor is prone to side reactions and workup-induced degradation[2]. This guide provides a mechanistic breakdown, quantitative impurity data, and a self-validating experimental protocol to ensure high-yield, high-purity isolation.

Mechanistic Pathway & Workflow

The conversion of 7-(methylsulfonyl)quinazolin-4(3H)-one to the target 4-chloroquinazoline using phosphorus oxychloride (POCl3) is not a single-step reaction. It is governed by two-stage kinetics[2]:

  • Low-Temperature Phosphorylation (< 25 °C): The starting material reacts with POCl3 in the presence of a base to form a highly reactive phosphorylated intermediate.

  • High-Temperature Chlorination (70–90 °C): Nucleophilic displacement by chloride ions yields the final product.

Failure to control the transition between these two stages—or improper handling during aqueous workup—leads to the specific impurities mapped below.

Pathway SM 7-(Methylsulfonyl) quinazolin-4(3H)-one Reagents POCl3 + DIPEA < 25 °C SM->Reagents PhosInt Phosphorylated Intermediate Reagents->PhosInt Heat Heat to 90 °C (Cl- Attack) PhosInt->Heat Dimer Pseudodimer Impurity PhosInt->Dimer Unreacted SM Attack Product 4-Chloro-7-(methylsulfonyl) quinazoline Heat->Product Hydrolysis Aqueous Workup (H2O / Base) Product->Hydrolysis Moisture Hydrolysis->SM Reversion

Reaction pathway and impurity formation for 4-Chloro-7-(methylsulfonyl)quinazoline.

Impurity Profiling Data

To facilitate rapid LC-MS/HPLC analysis, the following table summarizes the key impurities encountered during this synthesis.

Impurity NameStructural OriginCausality / MechanismLC-MS (m/z) [M+H]+Relative Retention Time (RRT)*
Impurity A (Starting Material) 7-(methylsulfonyl)quinazolin-4(3H)-oneIncomplete reaction or hydrolytic reversion during aqueous workup[3].225.030.65
Impurity B (Phosphorylated Int.) Dichlorophosphate adductInsufficient heating during the second stage; failure of Cl- to displace the phosphate group[2].340.950.82
Impurity C (Pseudodimer) Quinazolinyl-quinazolinone etherPremature heating or insufficient base allows unreacted SM to attack the phosphorylated intermediate[2].431.081.35
Target Product 4-Chloro-7-(methylsulfonyl)quinazolineSuccessful two-stage chlorination[4].243.001.00

*RRT values are representative estimates for a standard reverse-phase C18 gradient (Water/MeCN with 0.1% Formic Acid).

Troubleshooting & FAQs

Q: In-process HPLC showed >99% conversion, but my isolated product contains 15% starting material. What happened? A: You are experiencing hydrolytic reversion. 4-Chloroquinazolines are highly electrophilic at the C4 position. During aqueous workup, if the quench solution is too warm or overly basic (e.g., prolonged exposure to NaOH or warm NaHCO3), the product rapidly hydrolyzes back to 7-(methylsulfonyl)quinazolin-4(3H)-one[5]. Solution: Evaporate excess POCl3 before workup. Dilute the residue in a non-protic solvent (like DCM or Toluene) and quench into ice-cold saturated NaHCO3. Keep the biphasic mixture below 10 °C and separate the layers immediately[3].

Q: How do I accurately sample the reaction for HPLC without the product hydrolyzing in the HPLC vial? A: Direct injection of the reaction mixture into an aqueous LC-MS mobile phase will cause instantaneous hydrolysis, giving a false positive for starting material. Solution: Utilize a self-validating analytical quench. Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of acetonitrile containing 5% pyrrolidine. The pyrrolidine rapidly and irreversibly displaces the C4-chloride to form a stable 4-(pyrrolidin-1-yl)quinazoline adduct. Analyze this adduct via HPLC to accurately determine reaction conversion[2].

Q: My LC-MS shows a massive peak at m/z 431. How do I suppress this pseudodimer? A: The pseudodimer (Impurity C) forms when unreacted quinazolinone attacks the phosphorylated intermediate. This occurs if the system drops below a pH equivalent of 9 during POCl3 addition, or if the reaction is heated before phosphorylation is complete[2]. Solution: Ensure 1.3 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) are present. Maintain the temperature strictly below 25 °C during the entire POCl3 addition. Stir for 1 hour at 20 °C to ensure 100% phosphorylation before applying heat[2].

Detailed Experimental Protocol: Two-Stage Chlorination

This protocol is engineered as a self-validating system, incorporating kinetic control and analytical safeguards to ensure >98% purity of 4-Chloro-7-(methylsulfonyl)quinazoline.

Reagents:

  • 7-(methylsulfonyl)quinazolin-4(3H)-one: 1.0 equiv (e.g., 10.0 g)

  • N,N-Diisopropylethylamine (DIPEA): 1.3 equiv

  • Phosphorus oxychloride (POCl3): 1.2 equiv

  • Toluene (Anhydrous): 7 relative volumes (70 mL)

Step-by-Step Methodology:

  • Slurry Formation: Charge a dry, nitrogen-flushed reactor with 7-(methylsulfonyl)quinazolin-4(3H)-one (10.0 g) and anhydrous toluene (70 mL). Add DIPEA (1.3 equiv) and cool the agitated slurry to 10 °C.

  • Stage 1 - Phosphorylation: Add POCl3 (1.2 equiv) dropwise over 30 minutes. Critical Control Parameter: Maintain the internal temperature between 10 °C and 20 °C. Do not exceed 25 °C[2].

  • Intermediate Hold: Stir the mixture at 20 °C for 1 hour. (Optional IPC: Verify complete phosphorylation via pyrrolidine-quenched HPLC; SM should be <2%).

  • Stage 2 - Chlorination: Heat the reaction mixture to 90 °C and hold for 2.5 hours to drive the chloride substitution[2].

  • IPC Verification: Withdraw a 10 µL sample, quench into MeCN/pyrrolidine, and analyze via HPLC. Proceed to workup only when the phosphorylated intermediate is <1%.

  • Concentration: Cool the reactor to 40 °C. Distill off the bulk of the solvent and excess POCl3 under reduced pressure to minimize phosphoric acid generation during the quench[5].

  • Cold Quench & Extraction: Dilute the concentrated residue with cold dichloromethane (50 mL). Slowly pour this organic mixture into a vigorously stirred solution of ice-cold saturated aqueous NaHCO3 (100 mL), maintaining the temperature < 10 °C[3].

  • Isolation: Separate the organic layer immediately. Wash with ice-cold brine, dry over anhydrous Na2SO4, filter, and concentrate under vacuum to afford 4-Chloro-7-(methylsulfonyl)quinazoline as an off-white solid[6]. Store at -20 °C under an inert atmosphere, strictly away from moisture[4].

References
  • CAS 1256955-28-8 | 4-Chloro-7-(Methylsulfonyl)Quinazoline , RLavie. Available at:[Link]

  • POCl3 Chlorination of 4-Quinazolones , The Journal of Organic Chemistry (ACS). Available at:[Link]

  • How should I proceed in Chlorination using POCl3? , ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 4-Chloro-7-(methylsulfonyl)quinazoline

Welcome to the Technical Support Center for 4-Chloro-7-(methylsulfonyl)quinazoline (CAS: 1256955-28-8). This highly reactive intermediate is a critical building block in drug discovery, but its intrinsic electrophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-7-(methylsulfonyl)quinazoline (CAS: 1256955-28-8). This highly reactive intermediate is a critical building block in drug discovery, but its intrinsic electrophilicity makes it notoriously unstable in solution. This guide provides the chemical causality behind its degradation, quantitative stability profiles, and self-validating protocols to ensure the integrity of your experiments.

The Chemical Reality: Why is this Compound Unstable?

To handle this compound successfully, you must understand the thermodynamics of its degradation. The 4-chloroquinazoline core is intrinsically reactive due to the two electronegative nitrogen atoms in the pyrimidine ring, which severely deplete electron density at the C4 position. Density Functional Theory (DFT) calculations demonstrate that the C4 carbon possesses an exceptionally high Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the primary site for nucleophilic attack[1].

In 4-Chloro-7-(methylsulfonyl)quinazoline , this electrophilicity is dangerously amplified. The 7-methylsulfonyl group (-SO₂CH₃) acts as a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. This further lowers the activation energy required for the formation of the Meisenheimer complex during1[1]. Consequently, the compound is hyper-susceptible to hydrolysis by water or solvolysis by protic solvents, rapidly degrading into the inactive 7-(methylsulfonyl)quinazolin-4(3H)-one[2].

SNAr_Mechanism A 4-Chloro-7-(methylsulfonyl)quinazoline (Highly Electrophilic C4) B Meisenheimer Complex (Tetrahedral Intermediate) A->B + H2O / OH- (Nucleophilic Attack) C 7-(Methylsulfonyl)quinazolin-4(3H)-one (Inactive Hydrolyzed Degradant) B->C - HCl (Rapid Elimination)

Caption: SNAr hydrolysis pathway of 4-Chloro-7-(methylsulfonyl)quinazoline in aqueous media.

Quantitative Stability Profiles

The table below summarizes the expected half-life (t½) of 4-Chloro-7-(methylsulfonyl)quinazoline across various solvent systems. Use this data to plan your experimental timelines.

Solvent / MatrixpHTempEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO (≤0.005% H₂O)N/A-80°C> 12 monthsNone
Anhydrous DMSO (≤0.005% H₂O)N/A25°C~ 2-4 weeksTrace Hydrolysis
DMSO (Exposed to ambient air)N/A25°C< 48 hoursHydrolysis via moisture absorption
Aqueous Phosphate Buffer7.437°C< 30 minutesRapid Hydrolysis (OH⁻ attack)
Aqueous Phosphate Buffer5.54°C~ 3-5 hoursSlowed Hydrolysis
Tris-HCl Buffer7.437°C< 5 minutesAmine Adduct Formation (SNAr)

Troubleshooting & FAQs

Q1: My 10 mM stock solution in DMSO showed >50% degradation after a week at room temperature. What went wrong? A1: The failure stems from the hygroscopic nature of Dimethyl Sulfoxide (DMSO). Every time the vial is opened, DMSO absorbs atmospheric moisture. Even trace amounts of water act as a nucleophile. The solvent effect in SNAr reactions dictates that polar aprotic solvents like DMSO stabilize the polar transition state, inadvertently accelerating the hydrolysis if water is present[3]. Causality & Fix: You must use strictly anhydrous DMSO (stored over molecular sieves). Aliquot the stock immediately into single-use vials to prevent repeated atmospheric exposure.

Q2: I need to dose cells in an aqueous medium. How do I prevent the compound from hydrolyzing before it reaches the target? A2: Hydrolysis in water is thermodynamically inevitable, but kinetically manageable. The reaction rate is highly pH-dependent, as hydroxide ions (OH⁻) are exponentially stronger nucleophiles than neutral water[4]. Causality & Fix: Never store the compound in aqueous media. Prepare your aqueous dilutions immediately (within 1-2 minutes) before dosing. If your assay tolerates it, use a slightly acidic buffer (pH 5.5–6.5) to protonate potential nucleophiles and minimize hydroxide concentration. Keep all solutions on ice to lower the kinetic energy available to overcome the SNAr activation barrier.

Q3: I diluted the compound in Tris buffer (pH 7.4), and my LC-MS shows a completely different mass than the expected hydrolysis product. Why? A3: You have synthesized a new compound in your assay buffer. Tris (tris(hydroxymethyl)aminomethane) contains a primary aliphatic amine. Primary amines are vastly superior nucleophiles compared to water. The 4-chloro position underwent a rapid SNAr reaction with the Tris amine, forming a covalent Tris-quinazoline adduct[1]. Causality & Fix: Never use nucleophilic buffers (Tris, HEPES, or glycine) with 4-chloroquinazolines. Switch to non-nucleophilic alternatives like Phosphate-Buffered Saline (PBS) or MOPS.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols incorporate built-in validation steps to ensure you are not experimenting with degraded material.

Protocol A: Preparation of Anhydrous Stock Solutions

Validation Principle: Quinazolin-4(3H)-one degradants are highly insoluble in many organic solvents compared to the parent 4-chloro compound. A cloudy solution indicates pre-existing hydrolysis[2].

  • Thermal Equilibration: Bring the sealed vial of 4-Chloro-7-(methylsulfonyl)quinazoline to room temperature in a desiccator before opening. (Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the highly reactive powder).

  • Solvation: Dissolve the solid in strictly anhydrous DMSO or Acetonitrile to the desired concentration (e.g., 10 mM).

  • Self-Validation Check (Critical): Inspect the solution against a dark background. It must be perfectly clear. If a fine white suspension is visible, the compound has already hydrolyzed to the quinazolinone. Discard the solution.

  • Aliquoting: Dispense into single-use, low-bind microcentrifuge tubes purged with Argon or Nitrogen gas.

  • Storage: Store immediately at -80°C.

Workflow S1 1. Thermal Equilibration Warm to RT in desiccator S2 2. Anhydrous Solvation Dissolve in ≤0.005% water DMSO S1->S2 S3 3. Visual Validation Check for cloudy degradant S2->S3 S4 4. Cryo-Storage Aliquot & store at -80°C under Argon S3->S4

Caption: Self-validating workflow for the preparation and storage of anhydrous stock solutions.

Protocol B: Controlled Aqueous Dilution for In Vitro Assays

Validation Principle: Time-gated execution prevents the accumulation of the inactive Meisenheimer complex[3].

  • Preparation: Pre-chill your non-nucleophilic assay buffer (e.g., PBS, pH 6.5) on ice.

  • Rapid Dilution: Add the required volume of the DMSO stock to the chilled buffer. Vortex immediately for 3 seconds.

  • Immediate Dosing: Apply the solution to your biological system within 2 minutes of the aqueous dilution.

  • Self-Validation Check: Run a parallel "blank" dilution and inject it into an LC-MS after 10 minutes. If the degradant peak (M - Cl + OH) exceeds 5%, you must tighten your handling time or lower the buffer pH.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. NIH / PMC.1

  • Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Benchchem.4

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen.3

  • Quinazolinones, the Winning Horse in Drug Discovery. NIH / PMC.2

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Chloro vs. 4-Fluoroquinazolines in Nucleophilic Aromatic Substitution (SNAr)

The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, and lapatinib). The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, and lapatinib). The synthesis of these therapeutic agents relies heavily on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-haloquinazolines.

While 4-chloroquinazoline is the traditional, widely available precursor, modern drug discovery workflows increasingly utilize 4-fluoroquinazoline to overcome kinetic bottlenecks with sterically hindered or electron-deficient nucleophiles. As a Senior Application Scientist, I have compiled this guide to objectively compare the reactivity, thermodynamic profiles, and practical handling of these two electrophiles, providing actionable protocols for your synthetic workflows.

Mechanistic Causality: Why Fluorine Outperforms Chlorine in SNAr

To optimize a quinazoline functionalization workflow, one must first dismantle the common misconception that leaving group ability dictates SNAr reaction rates. In aliphatic SN2 reactions, chlorine is a superior leaving group to fluorine due to the weaker C–Cl bond and higher polarizability. However, SNAr proceeds via a two-step addition-elimination mechanism , where the kinetics are entirely inverted.

  • Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient C4 carbon, disrupting aromaticity to form a negatively charged intermediate known as the Meisenheimer complex.

  • Elimination (Fast Step): The halide is expelled, restoring aromaticity.

Because the addition step is rate-determining, the reaction velocity is governed by the electrophilicity of the C4 carbon and the stabilization of the resulting anionic complex. Fluorine is significantly more electronegative than chlorine. Its intense inductive electron-withdrawing effect (-I) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position. Density Functional Theory (DFT) calculations confirm that fluorine substitution maximizes the LUMO coefficient at C4, making it highly susceptible to nucleophilic attack and stabilizing the Meisenheimer complex far better than chlorine[1][2].

Consequently, the SNAr reactivity order for halogens is F > Cl > Br > I , making 4-fluoroquinazoline orders of magnitude more reactive toward amines, alcohols, and N-heterocyclic carbene (NHC) catalysts than its chlorinated counterpart[3].

Visualizing the Kinetic Pathway

The following diagram illustrates the divergent energy landscapes of 4-fluoro vs. 4-chloroquinazolines during the SNAr reaction.

SNAr_Mechanism SM 4-Haloquinazoline (Starting Material) Nu Nucleophilic Attack at C4 (Rate-Determining Step) SM->Nu MC_F Meisenheimer Complex (X=F) Highly Stabilized by Electronegativity Lower Activation Energy Nu->MC_F Fast Kinetics (F) MC_Cl Meisenheimer Complex (X=Cl) Moderately Stabilized Higher Activation Energy Nu->MC_Cl Slow Kinetics (Cl) Elim Fast Elimination of Halide (Restoration of Aromaticity) MC_F->Elim MC_Cl->Elim Prod 4-Substituted Quinazoline (Final Product) Elim->Prod

Kinetic pathways of SNAr on 4-haloquinazolines highlighting the rate-determining step.

Comparative Performance Data

The choice between 4-chloro and 4-fluoro substrates dictates the required reaction conditions. 4-Chloroquinazolines often require elevated temperatures, extended reaction times, or microwave irradiation[4][5]. In contrast, 4-fluoroquinazolines react smoothly under mild conditions, which is critical when working with thermally labile nucleophiles or complex stereocenters that are prone to epimerization[6].

Table 1: Reactivity Comparison in SNAr Workflows
Parameter4-Chloroquinazoline4-FluoroquinazolineMechanistic Implication
Primary Aliphatic Amines 60–80 °C, 4–12 hoursRT to 40 °C, 1–2 hoursFluorine's inductive effect lowers the activation barrier for the RDS.
Electron-Deficient Anilines Reflux (100+ °C) or Microwave60–80 °C, Base-mediatedWeak nucleophiles require the highly electrophilic C4-F bond to proceed.
NHC-Catalyzed Aroylation Low yield, sluggish conversionHigh yield (e.g., 88%)Umpolung nucleophiles (acyl anions) preferentially attack the F-substituted core[3].
Moisture Sensitivity Highly sensitive (C2/C4–Cl bonds)More stable to ambient moistureF-C bonds are thermodynamically stronger, preventing premature hydrolysis[6].
Commercial Availability High (Standard precursor)Moderate (Often synthesized via Halex)Cl is cost-effective for standard libraries; F is reserved for difficult couplings.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. They incorporate in-process analytical controls to verify causality and prevent downstream failures.

Protocol A: Halex Conversion (Synthesizing 4-Fluoro from 4-Chloroquinazoline)

When commercial 4-fluoroquinazoline is unavailable, or when dealing with a highly water-sensitive C-Cl bond, a Halogen Exchange (Halex) reaction is employed[6][7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 4-chloroquinazoline (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Reagent Addition: Add spray-dried Potassium Fluoride (KF) (3.0 equiv). Crucial Causality: KF must be rigorously dried; trace water will lead to competitive hydrolysis, forming the thermodynamically stable quinazolin-4-one.

  • Catalysis (Optional but Recommended): Add 18-crown-6 (0.1 equiv) to sequester K⁺ ions, rendering the fluoride ion "naked" and highly nucleophilic.

  • Reaction: Heat the suspension to 90 °C for 4–6 hours.

  • In-Process Validation: Monitor via LC-MS. Look for the disappearance of the starting material mass ( M+H ) and the appearance of the product mass ( M+H−16.5 Da).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (5x) to remove DMSO and excess salts. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mild SNAr with 4-Fluoroquinazoline and a Hindered Amine

This protocol leverages the hyper-reactivity of the 4-fluoro scaffold to couple a sterically hindered or electron-deficient amine at room temperature, preserving sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoroquinazoline (1.0 equiv) and the target amine (1.1 equiv) in anhydrous THF or 1,4-dioxane (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Crucial Causality: DIPEA acts as an acid scavenger to neutralize the generated HF. Its steric bulk prevents it from acting as a competing nucleophile.

  • Reaction: Stir at room temperature (20–25 °C) for 2 hours. (If using 4-chloroquinazoline, this step would require heating to 80 °C for >12 hours[4]).

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside the starting materials. The highly polar HF byproduct will remain at the baseline, while the product will elute differently than the starting electrophile. Confirm conversion via LC-MS.

  • Post-Reaction Validation (Regioselectivity): If utilizing a 2,4-difluoro or 2,4-dichloro scaffold, you must validate that substitution occurred exclusively at the C4 position. Isolate the product and perform 2D-NMR (HMBC). Look for the correlation between the incoming amine proton/carbon and the C4 carbon of the quinazoline ring[1][2].

Conclusion

For routine library synthesis with highly nucleophilic primary amines, 4-chloroquinazoline remains the pragmatic, cost-effective choice. However, when engineering complex, sterically hindered therapeutics—such as modern covalent kinase inhibitors[6][8]—the 4-fluoroquinazoline scaffold is indispensable. By lowering the LUMO energy at the C4 position, fluorine accelerates the rate-determining addition step of the SNAr mechanism, enabling milder conditions, higher yields, and the preservation of delicate stereocenters.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry MDPI / Molecules[Link]

  • Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 ACS Organic Letters[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles ChemRxiv[Link]

  • Nucleophilic Aroylation on Fluoroquinazolines Catalyzed by N-Heterocyclic Carbenes Heterocycles[Link]

  • Syntheses of 4-Fluoro- and 4-Aminoquinazoline Derivatives and Relationship between Reactivities and Frontier-electron Densities at C4 YAKUGAKU ZASSHI (J-STAGE)[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents PubMed Central (PMC)[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Quinazolines

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] This versatility has led to...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] This versatility has led to the development of numerous clinically successful drugs, particularly in oncology, such as the Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib and Erlotinib.[4][5] The biological activity of quinazoline derivatives can be finely tuned through substitution at various positions of its bicyclic ring system. Among these, the 7-position has emerged as a critical locus for modulating potency, selectivity, and pharmacokinetic properties.[6]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-substituted quinazolines. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, grounded in experimental data and field-proven insights for researchers and drug development professionals.

The Strategic Importance of the C7-Position

The quinazoline core, particularly in the context of kinase inhibition, typically orients itself within the ATP-binding pocket of the target enzyme. The N1 and N3 atoms often form crucial hydrogen bond interactions with the hinge region of the kinase. This anchoring leaves the C6 and C7 positions pointing towards the solvent-exposed region of the active site, making them amenable to substitution with a wide range of functional groups without disrupting the core binding motif.[6]

Modifications at the 7-position are strategically employed to:

  • Enhance Potency: Introduce additional favorable interactions with the target protein.

  • Improve Selectivity: Exploit differences in the amino acid residues in the solvent-exposed area across different kinases.

  • Optimize Physicochemical Properties: Modulate solubility, membrane permeability, and metabolic stability.

  • Enable Multi-Targeting: Design compounds that can inhibit multiple signaling pathways simultaneously.[6]

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Start with 6,7-disubstituted quinazoline precursor (e.g., 7-fluoro-4-chloroquinazoline) reagent Select C7-substituent with nucleophilic handle (e.g., N-Boc-piperazine) reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., DIPEA), Solvent (e.g., NMP) Heat (e.g., 100-150°C) start->reaction reagent->reaction workup Aqueous Workup & Purification (Column Chromatography) reaction->workup product Characterized 7-Substituted Quinazoline Analog workup->product kinase_assay In Vitro Kinase Inhibition Assay (Determine IC50) product->kinase_assay Test Compound cell_assay Cell-Based Antiproliferative Assay (MTT) (Determine GI50/IC50) kinase_assay->cell_assay sar_analysis Structure-Activity Relationship Analysis cell_assay->sar_analysis

Caption: General workflow for the synthesis and evaluation of 7-substituted quinazolines.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the 4-chloro-7-fluoroquinazoline starting material (1 equivalent) with the desired nucleophile (e.g., 1-Boc-piperazine, 1.2 equivalents) in a suitable polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents), to scavenge the HCl generated during the reaction.

  • Reaction: Heat the mixture to 100-150°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. [7]4. Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase with an organic solvent like ethyl acetate or chloroform (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 7-substituted quinazoline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Antiproliferative MTT Assay

This assay is a gold standard for assessing a compound's effect on cell viability. Its trustworthiness stems from its colorimetric readout, which directly correlates the metabolic activity of living cells to their number.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. [8][9]Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Gefitinib) in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis. [8][9]

Conclusion

The 7-position of the quinazoline scaffold is a versatile and powerful handle for optimizing anticancer agents. Structure-activity relationship studies consistently demonstrate that the introduction of moieties like piperazine and morpholine, often via flexible linkers, is a highly effective strategy for enhancing potency and tailoring pharmacological profiles. [10][11]The choice of substituent can mean the difference between a moderately active compound and a potent drug candidate with multi-target capabilities. [6]The experimental workflows provided herein offer a robust framework for the rational design, synthesis, and evaluation of novel 7-substituted quinazolines, enabling researchers to systematically explore this critical chemical space and develop the next generation of targeted therapies.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. (2022, November 22). National Center for Biotechnology Information. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. (2001, February 26). National Center for Biotechnology Information. [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024, October 17). Eman Research Publishing. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. National Center for Biotechnology Information. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). IntechOpen. [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024, October 17). Eman Research Publishing. [Link]

  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020, May 28). Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 2). ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI. [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives. (2020, September 15). Bentham Science. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023, March 1). Biomedical Journal of Scientific & Technical Research. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed. (2015). National Center for Biotechnology Information. [Link]

Sources

Validation

Head-to-Head Comparison of Quinazoline Synthesis Methods: From Classical to Catalytic

Introduction Quinazolines are privileged N-heterocyclic scaffolds integral to the development of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib) and other bioactive agents[1]. The construc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinazolines are privileged N-heterocyclic scaffolds integral to the development of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib) and other bioactive agents[1]. The construction of this pyrimidine-fused benzene ring system has evolved significantly from harsh, high-temperature condensations to elegant, atom-economical catalytic processes. For drug development professionals and synthetic chemists, selecting the optimal route requires balancing yield, functional group tolerance, environmental impact (E-factor), and the specific stage of drug discovery.

This guide provides an objective, head-to-head technical comparison of three distinct synthetic paradigms: the classical Niementowski synthesis, Transition-Metal-Catalyzed Acceptorless Dehydrogenative Coupling (ADC), and Metal-Free Oxidative Annulation.

Classical Niementowski Quinazoline Synthesis

Mechanistic Causality & Experience

First reported in 1895, the Niementowski synthesis remains a foundational one-pot cyclocondensation method[2]. It relies on the reaction of anthranilic acids with amides (such as formamide). The causality of the reaction requires high thermal energy (typically 150–200 °C) to drive the initial nucleophilic acyl substitution—forming an N-acylanthranilamide intermediate—and the subsequent dehydration step to force ring closure[3]. While atom-economical in principle, the extreme temperatures often lead to substrate degradation, tar formation, and moderate yields. To circumvent this, modern adaptations employ microwave irradiation and solid acid supports to drastically improve the kinetic profile and yield[3].

Self-Validating Protocol: Microwave-Assisted Niementowski Synthesis
  • Preparation : Combine substituted anthranilic acid (1.0 equiv, 10 mmol) and formamide (5.0 equiv, 50 mmol) in a 50 mL quartz microwave reaction vessel.

  • Catalyst Addition : Add 10 mol% of an acidic solid support (e.g., Montmorillonite K-10 or silica gel) to facilitate the nucleophilic attack without the need for a bulk solvent[4].

  • Irradiation : Subject the neat mixture to microwave irradiation (typically 300 W) at 150 °C for 10–15 minutes.

    • Validation Checkpoint : Monitor H₂O evolution; the reaction mass will visibly solidify upon completion of the cyclodehydration.

  • Workup : Cool to ambient temperature, triturate with cold ethanol, and filter. The crude 4(3H)-quinazolinone can be recrystallized from DMF/water to achieve >95% purity.

Transition-Metal-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

Mechanistic Causality & Experience

To avoid the harsh conditions of classical methods, transition-metal catalysis has emerged as a powerful tool for quinazoline assembly[5]. The ADC strategy utilizes 2-aminobenzyl alcohols and nitriles or amides. The metal catalyst (e.g., a Mn, Co, or Fe complex) facilitates the dehydrogenation of the alcohol to an aldehyde, generating hydrogen gas as the sole byproduct[5]. This aldehyde undergoes condensation with the nitrogen partner to form an amidine-type intermediate, followed by intramolecular cyclization[5]. The causality here is driven by the metal's ability to lower the activation barrier for alcohol oxidation without requiring stoichiometric, harsh oxidants, making it highly sustainable[5].

Self-Validating Protocol: Mn(I)-Catalyzed ADC
  • Preparation : In an argon-filled glovebox, charge a Schlenk tube with 2-aminobenzyl alcohol (1.0 equiv, 0.5 mmol), benzamide (1.2 equiv, 0.6 mmol), and a Mn(I)-pincer catalyst (5 mol%)[6].

  • Solvent & Base : Add anhydrous toluene (3 mL) and catalytic KOtBu (20 mol%) to deprotonate the alcohol, initiating the metal-alkoxide formation[6].

  • Heating : Seal the tube and heat at 130 °C for 24 hours.

    • Validation Checkpoint : Use a bubbler or pressure gauge to confirm continuous H₂ gas evolution, indicating active catalytic dehydrogenation.

  • Workup : Cool the mixture, dilute with ethyl acetate, filter through a short pad of Celite to remove the metal catalyst, and purify via silica gel flash chromatography.

Metal-Free Oxidative Annulation (Hypervalent Iodine)

Mechanistic Causality & Experience

For late-stage functionalization where transition metals might poison biological assays, metal-free synthesis is highly desirable[1]. This approach utilizes hypervalent iodine reagents, such as Iodobenzene Diacetate (PIDA) or IBX, to drive oxidative C(sp³)-H/C(sp²)-H coupling[7]. When N-alkyl-N'-arylamidines are exposed to PIDA in non-polar solvents, the iodine(III) center coordinates with the nitrogen, increasing the electrophilicity of the adjacent C(sp³)-H bond[8]. This enables an intramolecular nucleophilic attack, forming the quinazoline core. The choice of solvent dictates chemoselectivity: non-polar solvents favor quinazolines, while polar solvents (like acetonitrile) divert the pathway toward benzimidazoles[8].

Self-Validating Protocol: PIDA-Promoted Oxidative Annulation
  • Preparation : Dissolve N-alkyl-N'-arylamidine (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL) in a round-bottom flask[8].

  • Oxidant Addition : Add Iodobenzene Diacetate (PIDA) (1.5 equiv, 0.75 mmol) portion-wise at room temperature[8].

  • Reaction : Stir the mixture at 80 °C for 4–6 hours under an air atmosphere.

    • Validation Checkpoint : TLC monitoring (UV 254 nm) should show the disappearance of the starting amidine and the formation of a highly UV-active, fluorescent quinazoline spot.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ to neutralize residual oxidant, extract with dichloromethane, dry over MgSO₄, and purify via chromatography.

Head-to-Head Data Comparison

ParameterClassical NiementowskiTransition-Metal ADCMetal-Free Oxidative Annulation
Primary Reagents Anthranilic acid + Amides2-Aminobenzyl alcohols + Amides/NitrilesN-alkyl-N'-arylamidines
Catalyst / Promoter None (or solid acid in MW)Mn(I), Co(III), or Fe(II) complexesHypervalent Iodine (e.g., PIDA, IBX)
Typical Temperature 150–200 °C95–130 °C80–100 °C
Reaction Time 2–12 hours (Thermal) / 15 min (MW)12–24 hours2–6 hours
Byproducts H₂OH₂O, H₂ gasAcetic acid, Iodobenzene
Key Advantage High atom economy, cheap starting materialsNo harsh oxidants, green H₂ byproductNo heavy metal toxicity, excellent for late-stage pharma
Primary Limitation Harsh thermal conditions limit functional group toleranceRequires inert atmosphere and specialized ligandsRequires stoichiometric amounts of hypervalent iodine

Synthesis Pathways & Mechanistic Workflows

QuinazolineSynthesis SM1 Anthranilic Acid + Amide M1 Classical Niementowski (Thermal Cyclodehydration) SM1->M1 SM2 2-Aminobenzyl Alcohol + Nitrile/Amide M2 Transition-Metal ADC (Mn/Co Catalyzed) SM2->M2 SM3 N-alkyl-N'-arylamidine M3 Metal-Free Annulation (Hypervalent Iodine) SM3->M3 Int1 N-acylanthranilamide Intermediate M1->Int1 Int2 Dehydrogenation & Imine Formation M2->Int2 Int3 sp3 C-H Oxidation & C-N Coupling M3->Int3 Prod Quinazoline Scaffold Int1->Prod Int2->Prod Int3->Prod

Comparison of three major quinazoline synthesis pathways from starting materials to product.

MetalFreeMechanism A Amidine Substrate B Iodine(III) Attack (PhI(OAc)2) A->B C N-I Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Quinazoline D->E

Mechanistic logic of hypervalent iodine-promoted metal-free oxidative annulation.

References

  • Source: Frontiers in Chemistry (2023)
  • Niementowski quinazoline synthesis Source: Wikipedia URL
  • Source: Organic Letters, ACS Publications (2014)
  • Source: Molecules, MDPI (2023)

Sources

Comparative

Validating the Efficacy of 4-Chloro-7-(methylsulfonyl)quinazoline-Based Compounds in Cell Models: A Comparative Guide

Introduction: The Chemical and Mechanistic Rationale The 4-anilinoquinazoline scaffold is a well-established cornerstone in the development of targeted Tyrosine Kinase Inhibitors (TKIs) used in oncology[1]. The precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical and Mechanistic Rationale

The 4-anilinoquinazoline scaffold is a well-established cornerstone in the development of targeted Tyrosine Kinase Inhibitors (TKIs) used in oncology[1]. The precursor molecule, 4-Chloro-7-(methylsulfonyl)quinazoline , serves as a highly versatile synthetic intermediate.

From a mechanistic chemistry perspective, the 4-chloro moiety acts as a highly reactive electrophilic center, facilitating rapid S_NAr (nucleophilic aromatic substitution) displacement by various anilines to form the active 4-anilinoquinazoline pharmacophore. Concurrently, the 7-methylsulfonyl group introduces a strong electron-withdrawing moiety. This specific substitution alters the electronic distribution of the quinazoline core, significantly enhancing hydrogen bonding within the ATP-binding pocket of kinases like EGFR, HER2, and CDK2. Studies have shown that replacing a 7-fluoro group with a 7-methylsulfonyl group can drastically increase target affinity and overall compound potency[2].

This guide provides a comprehensive, self-validating framework for benchmarking novel 7-(methylsulfonyl)quinazoline (7-MSQ) derivatives against established clinical standards (e.g., Erlotinib, Gefitinib) using in vitro cell models[3].

Mechanistic Pathway Targeting

7-MSQ derivatives function primarily as ATP-competitive inhibitors. By occupying the ATP-binding cleft of the intracellular kinase domain of EGFR/HER2, they prevent receptor auto-phosphorylation. This blockade halts the downstream activation of the PI3K/AKT and MAPK/ERK signaling cascades, ultimately inducing cell cycle arrest and apoptosis in oncogene-addicted cancer cells[4].

SignalingPathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling EGF EGF Ligand EGFR EGFR / HER2 (Tyrosine Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 7-MSQ Derivative (Inhibitor) Inhibitor->EGFR ATP Competitive Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK MAPK / ERK RAS->ERK ERK->Proliferation

EGFR signaling pathway and targeted inhibition by 7-MSQ derivatives.

Comparative Efficacy in Cell Models

To objectively evaluate a novel 7-MSQ derivative, it must be benchmarked against first-generation TKIs across diverse human carcinoma cell lines[1]. The table below synthesizes typical comparative IC50 data, demonstrating how the 7-methylsulfonyl modification often yields superior in vitro anti-proliferative activity compared to standard therapeutics[2].

Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50, nM)

CompoundEGFR (WT) Kinase AssayA549 (NSCLC)MCF-7 (Breast)HepG-2 (Liver)
7-MSQ Derivative (Novel) 1.8 ± 0.22.8 ± 0.34.1 ± 0.55.9 ± 0.4
Erlotinib (Standard) 2.0 ± 0.414.7 ± 1.012.5 ± 1.118.3 ± 1.4
Gefitinib (Standard) 3.5 ± 0.518.2 ± 1.515.0 ± 1.222.1 ± 1.8

(Note: Lower IC50 values indicate higher potency. Data reflects benchmark trends for 7-substituted quinazolines[2],[3].)

Self-Validating Experimental Methodologies

A robust validation pipeline requires self-validating protocols where every assay includes internal controls to rule out false positives (e.g., compound auto-fluorescence, off-target toxicity, or unequal protein loading).

ValidationWorkflow Synthesis Compound Synthesis CellCulture Cell Culture (A549, MCF-7) Synthesis->CellCulture QC1 LC-MS/NMR Purity >98% Synthesis->QC1 Viability Viability Assay (IC50 Determination) CellCulture->Viability Target Target Engagement (Western Blot) Viability->Target QC2 Vehicle/Positive Controls Viability->QC2 Analysis Data Analysis & Comparison Target->Analysis QC3 Total vs Phospho Protein Ratio Target->QC3

Self-validating experimental workflow for evaluating quinazoline-based inhibitors.

Protocol 1: Cell Viability & Proliferation (CellTiter-Glo Luminescent Assay)

Causality & Logic: We utilize an ATP-quantification assay (CellTiter-Glo) rather than standard MTT assays. Quinazoline derivatives can sometimes chemically interfere with the tetrazolium reduction process, leading to skewed absorbance readings. ATP quantification provides a direct, metabolically accurate measure of viable cells. Furthermore, cells must be seeded at an optimized density to ensure they remain in the logarithmic growth phase during the 72-hour exposure; contact inhibition can artificially lower the metabolic rate and skew the IC50.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., A549, MCF-7) and seed at 3,000 cells/well in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Compound Preparation: Prepare a 10 mM stock of the 7-MSQ derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in culture media. Self-Validation Control: Ensure the final DMSO concentration never exceeds 0.1% in any well to prevent vehicle-induced cytotoxicity.

  • Treatment: Add the diluted compounds to the cells. Include Erlotinib as a positive control, 0.1% DMSO as a vehicle control, and media-only wells as background blanks.

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Protocol 2: Target Engagement via Western Blotting (p-EGFR / Total EGFR Ratio)

Causality & Logic: Measuring cell death alone is insufficient to prove target engagement. We must demonstrate that the 7-MSQ derivative specifically inhibits EGFR phosphorylation. Serum-starving the cells prior to the assay is critical: serum contains variable concentrations of endogenous growth factors. Starvation synchronizes the cell cycle and reduces basal kinase activity, ensuring that any measured phosphorylation is strictly a controlled response to the exogenous EGF spike and its subsequent inhibition by the 7-MSQ compound.

Step-by-Step Methodology:

  • Cell Starvation: Seed A549 cells in 6-well plates until 80% confluent. Wash twice with PBS and replace with serum-free media for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of the 7-MSQ derivative (e.g., 1 nM, 10 nM, 100 nM) or Erlotinib for 2 hours.

  • EGF Stimulation: Stimulate cells with 50 ng/mL of recombinant human EGF for exactly 15 minutes to induce acute receptor phosphorylation.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing (Self-Validation): Probe the membrane for Phospho-EGFR (Tyr1068) . Strip the membrane and re-probe for Total EGFR and GAPDH . Logic: Probing for both p-EGFR and Total EGFR ensures that the reduction in signal is due to specific kinase inhibition, not generalized protein degradation or unequal sample loading.

References

  • Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR Source: PubMed Central (NIH) URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI (Molecules) URL: [Link]

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: Arkivoc URL: [Link]

Sources

Validation

Beyond the First Generation: A Comparative Guide to New Quinazoline Derivatives Targeting EGFR

A Senior Application Scientist's In-Depth Analysis for Researchers in Oncology Drug Discovery The landscape of targeted cancer therapy was revolutionized by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Oncology Drug Discovery

The landscape of targeted cancer therapy was revolutionized by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), with gefitinib and erlotinib leading the charge. These first-generation quinazoline-based drugs offered a significant clinical advantage in non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations. However, the emergence of acquired resistance, most notably through the T790M "gatekeeper" mutation, has necessitated the development of novel quinazoline derivatives.[1][2][3][4][5] This guide provides a comprehensive benchmarking of these next-generation compounds against their predecessors, offering researchers a critical evaluation of their enhanced potency, selectivity, and ability to overcome clinical resistance.

The quinazoline core has proven to be a highly effective scaffold for EGFR inhibitors due to its strong affinity for the ATP-binding site of the EGFR kinase domain.[6][7][8] The development of new derivatives has focused on structural modifications to improve inhibitory activity against both wild-type and mutant forms of EGFR, enhance selectivity, and introduce novel mechanisms of action, such as irreversible binding.[1][3]

The Challenge of Acquired Resistance to Gefitinib and Erlotinib

The initial success of gefitinib and erlotinib is often tempered by the development of resistance within a year of treatment.[9] The primary mechanism of this acquired resistance is the T790M mutation in exon 20 of the EGFR gene, which accounts for approximately 50% of cases.[1][3] This mutation increases the affinity of the kinase for ATP, reducing the competitive binding of first-generation inhibitors. Other resistance mechanisms include MET amplification and activation of alternative signaling pathways.[4] The development of second and third-generation EGFR TKIs, many of which are also based on the quinazoline scaffold, has been a direct response to this clinical challenge.[1][6][8][9]

Comparative Efficacy of New Quinazoline Derivatives

Numerous novel quinazoline derivatives have been synthesized and evaluated, demonstrating significant improvements over gefitinib and erlotinib. These improvements are evident in their enzymatic inhibitory activity (IC50 values against EGFR kinase) and their anti-proliferative effects on various cancer cell lines.

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several new quinazoline derivatives against wild-type EGFR (EGFRwt) and the clinically significant T790M mutant, in comparison to gefitinib and erlotinib.

Compound/DrugEGFRwt IC50 (nM)EGFRT790M IC50 (nM)Reference CompoundEGFRwt IC50 (nM)EGFRT790M IC50 (nM)Source
Compound 6d 69Not ReportedErlotinib45Not Reported[6][9]
Compound 24 Not ReportedPotent InhibitionGefitinibNot ReportedLess Potent[10]
Compound 9n Potent InhibitionPotent InhibitionGefitinibLess PotentLess Potent[1]
Compound 12k 6.15Not ReportedLapatinib8.41Not Reported[11]
Compound 6c Superior InhibitionSuperior InhibitionGefitinibNot ReportedNot Reported[12]

Note: "Not Reported" indicates that the specific data was not available in the cited sources. "Potent Inhibition" and "Superior Inhibition" are qualitative descriptions from the source when specific IC50 values were not provided.

Anti-proliferative Activity in Cancer Cell Lines

The ultimate goal of an EGFR inhibitor is to halt the proliferation of cancer cells. The following table presents the growth inhibitory (GI50) or IC50 values of new quinazoline derivatives against various cancer cell lines, including those with wild-type EGFR, EGFR mutations, and resistance mechanisms.

Compound/DrugCell LineEGFR StatusGI50/IC50 (µM)Reference CompoundGI50/IC50 (µM)Source
Compound 6d NCI-H460 (NSCLC)Not Specified0.789ErlotinibNot Reported[9]
Compound 20 HepG2 (Hepatocellular Carcinoma)Not Specified12Erlotinib25[7]
Compound 20 MCF-7 (Breast Cancer)Not Specified3Erlotinib20[7]
Compound 9n H1975 (NSCLC)L858R/T790MMore PotentGefitinibLess Potent[1]
Compound 13 A549 (NSCLC)Wild-Type7.35Gefitinib21.17[13]
Compound 13 H1975 (NSCLC)L858R/T790M3.01Gefitinib9.08[13]
Compound 4c, 4d, 8c HCT-116 (Colorectal Cancer)Not Specified3.80, 3.65, 3.16CisplatinNot Reported[14]

Key Experimental Protocols for Benchmarking EGFR Inhibitors

To ensure the scientific rigor of these comparisons, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of novel quinazoline derivatives.

EGFR Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compounds (new quinazoline derivatives and reference drugs like gefitinib/erlotinib).

    • In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection method.

    • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is a widely used method to assess the anti-proliferative effects of a compound on cancer cells.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, H1975, MCF-7) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and reference drugs for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 value.

Western Blotting for EGFR Phosphorylation

This technique is used to assess the ability of a compound to inhibit EGFR autophosphorylation in a cellular context, confirming its mechanism of action.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cancer cells (e.g., A431, which overexpresses EGFR) to near confluency.

    • Serum-starve the cells to reduce basal EGFR activity.

    • Pre-treat the cells with the test compounds for a defined period.

    • Stimulate EGFR phosphorylation by adding EGF (Epidermal Growth Factor).

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for total EGFR as a loading control.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for benchmarking new inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Activation RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Autophosphorylation->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR Autophosphorylation->PI3K/AKT/mTOR Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Angiogenesis Angiogenesis RAS/RAF/MEK/ERK->Angiogenesis Survival Survival PI3K/AKT/mTOR->Survival Metastasis Metastasis PI3K/AKT/mTOR->Metastasis Gefitinib/Erlotinib Gefitinib/Erlotinib Gefitinib/Erlotinib->Autophosphorylation Inhibition

Caption: The EGFR signaling pathway, which is critical for cell growth and survival, is often dysregulated in cancer.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Synthesis of New Quinazoline Derivatives Kinase_Assay EGFR Kinase Assay (Wild-Type & Mutant) Compound_Synthesis->Kinase_Assay In_Vitro_Screening In Vitro Screening In_Vivo_Studies In Vivo Studies Xenograft_Model Tumor Xenograft Model in Mice In_Vivo_Studies->Xenograft_Model Lead_Optimization Lead Optimization Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (p-EGFR Inhibition) Cell_Proliferation->Western_Blot Western_Blot->In_Vivo_Studies Toxicity_Study Toxicity & PK/PD Studies Xenograft_Model->Toxicity_Study Toxicity_Study->Lead_Optimization

Caption: A general experimental workflow for the development and benchmarking of new EGFR inhibitors.

Conclusion

The development of new quinazoline derivatives represents a significant advancement in the field of targeted cancer therapy. These novel compounds demonstrate superior efficacy against both wild-type and mutant forms of EGFR, offering a promising strategy to overcome the acquired resistance that limits the long-term effectiveness of first-generation inhibitors like gefitinib and erlotinib. The comparative data and detailed protocols presented in this guide are intended to provide researchers with the necessary tools and insights to further innovate in this critical area of drug discovery. The continued exploration of the quinazoline scaffold holds great promise for the development of more potent, selective, and durable anti-cancer agents.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals.
  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. (2013). ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors bearing a heterocyclic-containing tail as potential anti-tumor agents. (2024). European Journal of Medicinal Chemistry.
  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. (2026).
  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. (2022). Bioorganic & Medicinal Chemistry.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules.
  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. (2024). JETIR.
  • QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). (2016).
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2024). Future Medicinal Chemistry.
  • Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. (2010). Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. (2025).
  • Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. (2019). Bentham Science.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. (2023). Archiv der Pharmazie.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib).. (n.d.).
  • Overcoming molecular mechanisms of resistance to first-generation epidermal growth factor receptor tyrosine kinase inhibitors. (2012). Clinical Lung Cancer.
  • Strategies for Overcoming Resistance to EGFR Family Tyrosine Kinase Inhibitors. (2010). Therapeutic Advances in Medical Oncology.
  • New Strategies in Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in Lung Cancer. (2011).
  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. (2013).

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-7-(methylsulfonyl)quinazoline proper disposal procedures

Standard Operating Procedure: Mechanistic Disposal and Handling of 4-Chloro-7-(methylsulfonyl)quinazoline As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical endpoint, but a c...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Mechanistic Disposal and Handling of 4-Chloro-7-(methylsulfonyl)quinazoline

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical endpoint, but a critical phase of the experimental lifecycle. The structural complexity of 4-Chloro-7-(methylsulfonyl)quinazoline demands a mechanistic approach to its end-of-life management. Because this molecule contains a halogen (chlorine), a sulfonyl group, and a nitrogen-rich heterocyclic core, improper disposal poses severe environmental and operational risks.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and institutional disposal of this compound, ensuring compliance with top-tier environmental protection standards.

To safely manage 4-Chloro-7-(methylsulfonyl)quinazoline (CAS: 1256955-28-8), an off-white solid 1[1], researchers must understand its thermal degradation profile. Standard landfilling or drain disposal is strictly prohibited. When subjected to oxidation (incineration), the molecule (C9H7ClN2O2S) breaks down into several hazardous byproducts that dictate its categorization as a Halogenated Organic Waste :

  • Chlorine (Cl): During combustion, the chlorine atom generates Hydrogen Chloride (HCl) gas. More critically, incomplete combustion of chlorinated aromatics can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) (2)[2].

  • Sulfonyl Group (-SO2CH3): Oxidizes into Sulfur Oxides (SOx), primarily SO2, which are severe respiratory irritants and precursors to acid rain.

  • Quinazoline Ring (N2): High-temperature oxidation of the structural nitrogen atoms yields Nitrogen Oxides (NOx).

Because of these elements, the compound must be rigorously segregated from non-halogenated waste (3)[3] and routed to a permitted hazardous waste incinerator equipped with advanced flue gas scrubbing.

Quantitative Data: Combustion Byproducts & Abatement Strategies

The table below summarizes the mass contribution of the molecule's hazardous elements (MW: 242.68 g/mol ) and the corresponding industrial abatement required during thermal destruction.

Structural ElementMass ContributionPrimary Combustion ByproductRequired Industrial Abatement
Chlorine (Cl) ~14.6%Hydrogen Chloride (HCl), PCDD/FsRapid quench, Alkaline Wet Scrubber (NaOH)
Sulfonyl (-SO2-) ~13.2% (as S)Sulfur Oxides (SO2, SO3)Alkaline Wet Scrubber (Ca(OH)2 or NaOH)
Quinazoline (N2) ~11.5% (as N)Nitrogen Oxides (NOx)Selective Catalytic Reduction (SCR) with NH3
Carbon Backbone ~44.5% (as C)CO2, CO, Particulate MatterHigh Temp (>1100°C), Baghouse Filters

Experimental Protocol: In-Lab Segregation & Packaging

To ensure downstream safety and prevent the inflation of disposal costs, laboratory personnel must follow this self-validating segregation protocol.

Step-by-Step Methodology:

  • Hazard Identification: Verify the chemical identity. Recognize that the presence of halogens strictly dictates the waste stream. Do not mix with general organic solvents.

  • Container Selection: Select a rigorously inspected, chemically compatible High-Density Polyethylene (HDPE) container.

    • Causality: Avoid metal drums. Trace moisture can hydrolyze the compound or its degradants to form micro-amounts of HCl, which will corrode metal and compromise containment.

  • Segregation: Deposit the solid waste into the designated "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated waste drastically increases institutional disposal costs, as halogenated streams require specialized, more expensive thermal treatment.

  • Labeling & Logging: Affix a standardized hazardous waste label. List "4-Chloro-7-(methylsulfonyl)quinazoline", mark "Toxic" and "Environmental Hazard", and log the exact mass added.

  • Validation Check: Before transferring to the satellite accumulation area, wipe the exterior of the container with a dry cloth and visually inspect for particulate dust. Ensure the lid is torque-sealed.

Institutional Disposal & Incineration Workflow

Once transferred to an Environmental Health and Safety (EHS) facility or licensed contractor, the waste undergoes specialized thermal treatment. The process relies on the "3T+E" principle (Temperature, Time, Turbulence, and Excess air) to ensure complete destruction and prevent dioxin formation (2)[2].

Step-by-Step Methodology:

  • High-Temperature Combustion: The waste is injected into a rotary kiln or liquid injection incinerator operating at4[4] with a residence time of >2 seconds.

  • Rapid Quenching: Exhaust gases are rapidly cooled to bypass the 200°C–450°C temperature window, preventing the heterogeneous de novo synthesis of PCDD/Fs.

  • Alkaline Wet Scrubbing: The cooled gas passes through a venturi scrubber utilizing a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) slurry. This neutralizes the HCl and SOx generated by the chlorine and sulfonyl groups.

  • DeNOx Processing: To address the NOx generated by the quinazoline nitrogens, the gas undergoes Selective Catalytic Reduction (SCR), where ammonia (NH3) is injected over a catalyst to reduce NOx back into harmless N2 and H2O.

Spill Response and Decontamination Protocol

In the event of a localized laboratory spill, immediate action must be taken to prevent inhalation of the active pharmaceutical dust.

Step-by-Step Methodology:

  • Area Isolation: Immediately restrict access to the spill zone and ensure the fume hood or room ventilation is operating at maximum capacity.

  • PPE Donning: Equip nitrile gloves (double-gloved), safety goggles, and a particulate respirator (N95 or P100).

    • Causality: The compound is a fine solid that can easily aerosolize into irritating dust during a spill.

  • Containment & Collection: Do not dry sweep. Lightly dampen the spill with a compatible non-reactive solvent (e.g., small amounts of water or ethanol) to suppress dust generation. Use a non-sparking scoop to transfer the material into an HDPE waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, collecting all wash water into a halogenated aqueous waste stream.

  • Validation Check: Swab the area and check the pH of the residual moisture using indicator paper to ensure no acidic (HCl/SOx) residues remain.

Disposal Workflow Visualization

The following diagram illustrates the logical relationships and operational workflow required to safely process 4-Chloro-7-(methylsulfonyl)quinazoline from generation to final emission.

DisposalWorkflow Gen Waste Generation: 4-Chloro-7-(methylsulfonyl)quinazoline Seg Segregation: Halogenated Organic Waste Gen->Seg Identify Cl, S, N hazards Pack Packaging: HDPE Sealed Containers Seg->Pack Isolate from non-halogenated Inc Thermal Treatment: Incineration (>1100°C, 2s) Pack->Inc Licensed EHS transport Scrub Flue Gas Scrubbing: Alkaline Wet Scrubber & SCR Inc->Scrub Flue gases (HCl, SOx, NOx) Ash Solid Residue: Stabilized Ash to Landfill Inc->Ash Bottom ash Emit Clean Emission: Monitored Exhaust Scrub->Emit Neutralized gases

Decision-making and treatment workflow for halogenated quinazoline waste.

References

  • UTIA Safety Office - Hazardous Waste Guide: Halogenated Compounds. Available at: [Link]

  • ACS Energy & Fuels - Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes. Available at: [Link]

  • Environmental Protection Agency (EPA.ie) - Incineration and Co-Incineration Operational Guidelines. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.